Mitosox red
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C43H43IN3P |
|---|---|
Molecular Weight |
759.7 g/mol |
IUPAC Name |
6-(3,8-diamino-6-phenyl-6H-phenanthridin-5-yl)hexyl-triphenylphosphanium iodide |
InChI |
InChI=1S/C43H43N3P.HI/c44-34-25-27-39-40-28-26-35(45)32-42(40)46(43(41(39)31-34)33-17-7-3-8-18-33)29-15-1-2-16-30-47(36-19-9-4-10-20-36,37-21-11-5-12-22-37)38-23-13-6-14-24-38;/h3-14,17-28,31-32,43H,1-2,15-16,29-30,44-45H2;1H/q+1;/p-1 |
InChI Key |
NMKOJFMSKHLXRV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)N)C4=C(N2CCCCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C=C(C=C4)N.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MitoSOX Red
For Researchers, Scientists, and Drug Development Professionals
MitoSOX Red is a fluorogenic dye specifically designed for the sensitive detection of superoxide, a primary reactive oxygen species (ROS), within the mitochondria of live cells. Its unique chemical structure and targeted localization make it an invaluable tool for investigating mitochondrial dysfunction and oxidative stress in a variety of research and drug development contexts. This guide provides a comprehensive overview of its core mechanism, experimental applications, and the signaling pathways it helps to elucidate.
Core Mechanism of Action
This compound's functionality is a two-step process: mitochondrial targeting and superoxide-specific oxidation.
-
Mitochondrial Targeting: this compound is a derivative of dihydroethidium (also known as hydroethidine) that has been chemically modified to include a lipophilic triphenylphosphonium (TPP) cation.[1][2][3] This positively charged moiety facilitates the probe's accumulation within the mitochondrial matrix, driven by the large negative mitochondrial membrane potential (-150 to -180 mV).[4] This targeted accumulation allows for the specific measurement of superoxide generated within this critical organelle.[5]
-
Superoxide-Specific Oxidation and Fluorescence: Once localized in the mitochondria, the dihydroethidium component of this compound is selectively oxidized by superoxide (O₂⁻). This oxidation is a critical feature, as the probe is not readily oxidized by other reactive oxygen or nitrogen species, ensuring a high degree of specificity. The oxidation process results in the formation of a stable, red fluorescent product, 2-hydroxy-mito-ethidium. This product then intercalates with mitochondrial DNA (mtDNA), which significantly enhances its fluorescence. The resulting red fluorescence can be detected and quantified using various methods, including fluorescence microscopy, flow cytometry, and microplate readers.
The following diagram illustrates the mechanism of action of this compound:
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound:
| Property | Value | Reference(s) |
| Molecular Weight | 759.70 g/mol | |
| Molecular Formula | C₄₃H₄₃IN₃P | |
| Excitation Maximum | ~510 nm | |
| Emission Maximum | ~580 nm | |
| Alternative Excitation for Superoxide Specificity | ~396 nm | |
| Alternative Emission | ~590-610 nm |
Note: While the primary excitation is around 510 nm, excitation at approximately 400 nm allows for more specific detection of the 2-hydroxyethidium product, distinguishing it from the non-specific oxidation product, ethidium.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell-based assays. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve the lyophilized this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution. A common concentration for the stock solution is 5 mM.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C to -80°C, protected from light.
Staining Protocol for Adherent Cells
-
Cell Culture: Plate adherent cells on sterile coverslips or in appropriate culture vessels and allow them to adhere and grow.
-
Working Solution: Prepare a fresh working solution of this compound by diluting the stock solution in a serum-free medium or a suitable buffer (e.g., HBSS/Ca/Mg) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Staining: Remove the culture medium and wash the cells with a warm buffer. Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: After incubation, gently wash the cells twice with a warm buffer to remove any excess probe.
-
Imaging: The cells are now ready for imaging using fluorescence microscopy or analysis by flow cytometry.
Staining Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the suspension cells and resuspend the pellet in a serum-free medium or buffer at a density of approximately 1x10⁶ cells/mL.
-
Staining: Add the this compound working solution to the cell suspension and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the stained cells, discard the supernatant, and wash the cell pellet twice with a warm buffer.
-
Analysis: Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
The following diagram outlines a typical experimental workflow for using this compound:
Signaling Pathways and Applications
Mitochondrial superoxide is a key signaling molecule and a mediator of cellular damage in numerous physiological and pathological processes. This compound is instrumental in studying these pathways.
Mitochondrial superoxide is generated as a byproduct of oxidative phosphorylation, primarily at Complex I and Complex III of the electron transport chain. Elevated levels of mitochondrial superoxide are implicated in a range of conditions, including cardiovascular diseases, neurodegenerative disorders like Parkinson's and Alzheimer's disease, and metabolic diseases.
The enzyme superoxide dismutase (SOD) is a critical component of the cellular antioxidant defense system, converting superoxide into the less reactive hydrogen peroxide. This compound can be used to study the efficacy of SOD and other antioxidant interventions.
The diagram below depicts a simplified signaling pathway involving mitochondrial superoxide production and its detection by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mitochondrial Superoxide Assay Kit with this compound [sbsgenetech.com]
- 3. Low Micromolar Concentrations of the Superoxide Probe MitoSOX Uncouple Neural Mitochondria and Inhibit Complex IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to MitoSOX Red: Principle and Applications
For Researchers, Scientists, and Drug Development Professionals
MitoSOX Red is a fluorogenic dye specifically designed for the highly selective detection of superoxide, a primary reactive oxygen species (ROS), within the mitochondria of live cells. Its unique properties have made it an invaluable tool in the study of oxidative stress and its implications in a wide range of pathologies, from neurodegenerative diseases to cardiovascular conditions. This guide provides a comprehensive overview of the core principles of this compound, detailed experimental protocols, and a summary of key quantitative data.
Core Principle of this compound Fluorescence
This compound is a derivative of dihydroethidium, modified with a cationic triphenylphosphonium group.[1][2] This lipophilic cation facilitates the probe's permeation across the cell membrane and subsequent accumulation within the mitochondria, driven by the organelle's negative membrane potential.[2][3][4]
Once localized in the mitochondrial matrix, the non-fluorescent this compound is selectively oxidized by superoxide. This oxidation process results in the formation of a stable, red fluorescent product, 2-hydroxyethidium, which then intercalates with mitochondrial nucleic acids, significantly enhancing its fluorescence. The intensity of the red fluorescence is directly proportional to the level of mitochondrial superoxide production.
A key advantage of this compound is its high selectivity for superoxide over other reactive oxygen and nitrogen species (ROS/RNS). The oxidation of the probe can be prevented by superoxide dismutase (SOD), further confirming its specificity.
Chemical and Spectral Properties
| Property | Value | Reference |
| Molecular Formula | C43H43IN3P | |
| Molecular Weight | 759.70 g/mol | |
| Excitation Maximum | ~510 nm | |
| Emission Maximum | ~580 nm | |
| Alternative Excitation for Superoxide Specificity | ~396 nm |
Note: Excitation at ~400 nm allows for the specific detection of the 2-hydroxyethidium product, providing optimal discrimination of superoxide from other ROS.
Experimental Protocols
The following are generalized protocols for the use of this compound in cell-based assays. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental setup.
Preparation of this compound Stock and Working Solutions
-
Stock Solution (5 mM): Dissolve 50 µg of this compound in 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO). This stock solution should be prepared fresh and is stable for at least one day. For longer-term storage, it is recommended to aliquot and store at -20°C, protected from light and moisture.
-
Working Solution (1-5 µM): Dilute the 5 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, to the desired final concentration. A typical starting concentration is 5 µM, but this should be optimized for each cell type to maximize the signal-to-noise ratio while minimizing potential cytotoxicity.
Staining Protocol for Fluorescence Microscopy
-
Cell Preparation: Culture cells on coverslips or in imaging-appropriate plates to the desired confluency.
-
Loading: Remove the culture medium and add the pre-warmed this compound working solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with a pre-warmed buffer (e.g., HBSS) to remove any unbound probe.
-
Imaging: Mount the cells in a warm buffer and image immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence.
Staining Protocol for Flow Cytometry
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Loading: Add the this compound working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light, with gentle agitation.
-
Washing: Wash the cells three times by centrifugation and resuspension in a pre-warmed buffer to remove excess probe.
-
Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry and analyze immediately. The red fluorescence is typically detected in the PE channel (~585/42 nm).
Quantitative Data from Cited Experiments
The following table summarizes quantitative findings from various studies that have utilized this compound to measure changes in mitochondrial superoxide levels.
| Cell Type | Treatment | Fold Increase in MitoSOX Fluorescence | Reference |
| Rat Cardiac Myocytes (H9c2) | 50 µM Antimycin A (1 hr) | 4.6 ± 0.12 | |
| Rat Cardiac Myocytes (H9c2) | 100 µM Antimycin A (1 hr) | 5.5 ± 0.17 | |
| Human Coronary Artery Endothelial Cells | 30 mM D-glucose | Significant increase | |
| Rat Cardiac Myocytes (H9c2) | 10 µM Doxorubicin (1 hr) | 1.4 ± 0.04 | |
| Rat Cardiac Myocytes (H9c2) | 20 µM Doxorubicin (1 hr) | 1.8 ± 0.08 | |
| Rat Cardiac Myocytes (H9c2) | 50 µM Doxorubicin (1 hr) | 2.8 ± 0.08 | |
| Vascular Endothelial Cells | Extensively oxidized LDL | ~2-fold |
Visualizing the Process: Diagrams
To further elucidate the principles and workflows associated with this compound, the following diagrams have been generated.
Caption: The core principle of this compound fluorescence.
Caption: A generalized experimental workflow for using this compound.
Caption: Mitochondrial superoxide production and its detection by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MitoSOX | AAT Bioquest [aatbio.com]
- 3. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MitoSOX Red: Selectivity for Mitochondrial Superoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of MitoSOX Red, a widely used fluorescent probe for the detection of mitochondrial superoxide. It delves into the core principles of its mechanism, selectivity, and application, offering detailed experimental protocols and addressing potential limitations to ensure robust and reliable data generation.
Core Principles: Mechanism of Action and Superoxide Selectivity
This compound is a lipophilic cation, a derivative of hydroethidine, that is specifically targeted to mitochondria due to its triphenylphosphonium (TPP) moiety.[1][2] The positive charge of the TPP group facilitates its accumulation within the negatively charged mitochondrial matrix.[1][2] Once localized in the mitochondria, this compound can be oxidized, leading to a significant increase in its fluorescence.[3]
The selectivity of this compound for superoxide (O₂⁻) over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a critical aspect of its utility. The primary mechanism involves a two-electron oxidation of the hydroethidine core. While various oxidants can react with this compound, its reaction with superoxide yields a specific product, 2-hydroxy-mito-ethidium (2-OH-Mito-E+), which is the primary source of the red fluorescence signal. Other oxidants tend to produce mito-ethidium (Mito-E+), which has different spectral properties.
To ensure the specific detection of superoxide, it is crucial to differentiate the fluorescence signal of 2-OH-Mito-E+ from that of Mito-E+. This can be achieved through two main approaches:
-
Fluorescence Microscopy with Specific Excitation Wavelengths: By using a dual-excitation approach, it is possible to distinguish the superoxide-specific product. The 2-OH-Mito-E+ adduct exhibits a unique excitation peak at approximately 396-405 nm, while the non-specific oxidation product, Mito-E+, is preferentially excited at around 510 nm.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a definitive method to separate and quantify the different oxidation products of this compound. This technique allows for the precise measurement of 2-OH-Mito-E+ and its differentiation from Mito-E+ and other byproducts, offering the most accurate assessment of mitochondrial superoxide production.
Diagram of this compound Mechanism of Action
Caption: this compound accumulates in mitochondria and is oxidized by superoxide to a fluorescent product.
Data Presentation: Quantitative Selectivity of this compound
While this compound exhibits a clear preference for superoxide, it is not entirely specific. The following table summarizes the available quantitative data on the relative fluorescence of this compound upon reaction with various ROS and RNS. This data is compiled from in vitro studies and highlights the degree of selectivity.
| Reactive Species | Generating System | Relative Fluorescence Intensity (vs. Superoxide) | Citation(s) |
| Superoxide (O₂⁻) | Xanthine/Xanthine Oxidase | 100% | |
| Hydrogen Peroxide (H₂O₂) | Glucose Oxidase | ~5% | |
| Peroxynitrite (ONOO⁻) | SIN-1 | ~10-20% | |
| Nitric Oxide (NO) | DETA NONOate | <5% | |
| Hypochlorite (HOCl) | NaOCl | <5% | |
| Hydroxyl Radical (•OH) | Fe²⁺/H₂O₂ (Fenton reaction) | ~15% | |
| tert-Butyl hydroperoxide | Direct addition | <5% |
Note: The relative fluorescence intensities can vary depending on the experimental conditions, including probe concentration, pH, and the presence of other molecules. The use of appropriate controls, such as superoxide dismutase (SOD) to scavenge superoxide, is essential for confirming the specificity of the signal.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Fluorescence Microscopy for Mitochondrial Superoxide Detection
This protocol is adapted for live-cell imaging and emphasizes the dual-excitation method for enhanced specificity.
Materials:
-
This compound reagent (5 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Positive control (e.g., Antimycin A, 10 µM)
-
Negative control (e.g., PEG-SOD, 100 U/mL)
-
Fluorescence microscope with excitation filters for ~400 nm and ~510 nm, and an emission filter for ~580 nm.
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a fresh working solution of this compound at a final concentration of 2.5-5 µM in pre-warmed HBSS.
-
Wash cells once with pre-warmed HBSS.
-
Incubate cells with the this compound working solution for 10-30 minutes at 37°C, protected from light.
-
-
Control Treatments:
-
For the positive control, add Antimycin A to the cells during the last 15 minutes of this compound incubation.
-
For the negative control, pre-incubate cells with PEG-SOD for 30 minutes before and during this compound loading.
-
-
Washing: Wash cells three times with pre-warmed HBSS to remove excess probe.
-
Imaging:
-
Immediately image the cells in HBSS.
-
Acquire images using two different excitation wavelengths:
-
Excitation 1 (Superoxide-specific): ~396-405 nm; Emission: ~580 nm.
-
Excitation 2 (Non-specific): ~510 nm; Emission: ~580 nm.
-
-
Maintain consistent imaging parameters (exposure time, gain) across all samples.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity in the mitochondrial region of interest (ROI).
-
The ratio of fluorescence intensity from Excitation 1 to Excitation 2 can be used as an indicator of the relative contribution of superoxide-specific oxidation.
-
Workflow for Fluorescence Microscopy
Caption: A streamlined workflow for detecting mitochondrial superoxide using this compound and fluorescence microscopy.
Flow Cytometry for High-Throughput Analysis
Flow cytometry allows for the rapid and quantitative analysis of mitochondrial superoxide in a large population of cells.
Materials:
-
This compound reagent (5 mM stock in DMSO)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Positive and negative controls (as above)
-
Flow cytometer with a 488 nm or 561 nm laser for excitation and an appropriate emission filter (e.g., PE or PE-Texas Red channel, ~585/42 nm).
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest.
-
Probe Loading:
-
Resuspend cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed FACS buffer.
-
Add this compound to a final concentration of 1-5 µM. A lower concentration (e.g., 1 µM) is often recommended to avoid potential artifacts.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Control Treatments: Add positive and negative controls as described for microscopy.
-
Washing: Wash cells twice with FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
Data Acquisition:
-
Resuspend cells in FACS buffer.
-
Acquire data on the flow cytometer, collecting fluorescence in the appropriate channel (e.g., PE).
-
Collect a sufficient number of events (e.g., 10,000-20,000) per sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population using forward and side scatter.
-
Analyze the geometric mean fluorescence intensity (gMFI) of the this compound signal in the gated population.
-
Flow Cytometry Gating Strategy
Caption: A typical gating strategy for analyzing this compound fluorescence in flow cytometry.
HPLC for Definitive Quantification of 2-hydroxy-mito-ethidium
This protocol provides a general framework for the HPLC-based separation and quantification of this compound oxidation products. Specific parameters may need to be optimized for your instrument and sample type.
Materials:
-
Cell or tissue lysates previously incubated with this compound
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and fluorescence detector.
Procedure:
-
Sample Preparation:
-
After incubation with this compound, wash cells or tissue thoroughly.
-
Lyse cells or homogenize tissue in a suitable buffer.
-
Extract the this compound and its oxidation products using an organic solvent (e.g., acetonitrile).
-
Dry the extract and resuspend in the mobile phase.
-
-
HPLC Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
-
Flow Rate: 1 mL/min.
-
-
Detection:
-
Use a fluorescence detector with excitation set at ~396 nm and emission at ~580 nm for the specific detection of 2-OH-Mito-E+.
-
A second detection channel with excitation at ~510 nm and emission at ~580 nm can be used to detect Mito-E+.
-
-
Quantification:
-
Use purified standards of 2-OH-Mito-E+ and Mito-E+ to create a standard curve for absolute quantification.
-
Integrate the peak areas corresponding to each product to determine their concentrations in the sample.
-
Mitochondrial Superoxide Signaling Pathways
Mitochondrial superoxide is not merely a damaging byproduct but also a critical signaling molecule involved in various cellular processes. This compound is a valuable tool for investigating these pathways.
Apoptosis
Mitochondrial superoxide can trigger the intrinsic pathway of apoptosis by inducing mitochondrial permeability transition pore (mPTP) opening, leading to the release of cytochrome c into the cytosol. Cytochrome c then initiates the formation of the apoptosome and the activation of caspase-9 and downstream executioner caspases.
Mitochondrial Superoxide-Induced Apoptosis Pathway
Caption: Mitochondrial superoxide can initiate the intrinsic apoptotic pathway.
Inflammation: NLRP3 Inflammasome Activation
Mitochondrial ROS, including superoxide, are key activators of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity and inflammation. Mitochondrial dysfunction and the release of mitochondrial components, such as oxidized mitochondrial DNA, can trigger the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
NLRP3 Inflammasome Activation by Mitochondrial Superoxide
Caption: Mitochondrial superoxide is a key trigger for NLRP3 inflammasome activation and inflammation.
Limitations and Considerations
While a powerful tool, this compound has several limitations that researchers must consider:
-
Non-Specific Oxidation: As shown in the data table, other ROS and RNS can oxidize this compound to some extent, leading to potential overestimation of superoxide levels if not properly controlled.
-
Probe Concentration: High concentrations of this compound (>5 µM) can be cytotoxic, disrupt mitochondrial function, and lead to its redistribution to the cytosol and nucleus. It is crucial to use the lowest effective concentration.
-
Photostability: this compound and its oxidation products are susceptible to photobleaching, requiring careful handling and minimal light exposure during experiments.
-
Indirect Measurement: The fluorescence signal is an indirect measure of superoxide production. For definitive quantification, HPLC analysis is recommended.
-
Dependence on Mitochondrial Membrane Potential: The accumulation of this compound in mitochondria is dependent on the mitochondrial membrane potential. Changes in membrane potential can therefore affect probe loading and confound results.
By understanding these limitations and employing the appropriate controls and analytical methods, researchers can leverage the power of this compound to gain valuable insights into the role of mitochondrial superoxide in health and disease.
References
MitoSOX Red: A Technical Guide to Detecting Mitochondrial Superoxide
For Researchers, Scientists, and Drug Development Professionals
MitoSOX™ Red is a fluorogenic dye specifically designed for the highly selective detection of superoxide, a primary reactive oxygen species (ROS), within the mitochondria of live cells.[1][2] This technical guide provides an in-depth overview of MitoSOX Red's core applications, detailed experimental protocols, and quantitative data to empower researchers in their cellular metabolism, oxidative stress, and drug discovery endeavors.
Core Principles of this compound
This compound is a derivative of dihydroethidium, featuring a cationic triphenylphosphonium component that facilitates its accumulation within the negatively charged mitochondrial matrix.[3][4] Once localized in the mitochondria, the probe is selectively oxidized by superoxide, leading to the formation of 2-hydroxyethidium.[4] This oxidized product intercalates with mitochondrial DNA (mtDNA), emitting a bright red fluorescence that can be quantified to assess the levels of mitochondrial superoxide. Notably, this compound is not readily oxidized by other ROS or reactive nitrogen species (RNS), ensuring its specificity for superoxide detection. The oxidation can be prevented by the enzyme superoxide dismutase (SOD), further validating its specificity.
Key Applications in Research and Development
The unique ability of this compound to specifically measure mitochondrial superoxide has led to its widespread adoption in various research fields:
-
Neurodegenerative Diseases: Studying the role of mitochondrial dysfunction and oxidative stress in pathologies like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).
-
Cardiovascular Research: Investigating ROS production in cardiovascular cells and tissues, such as in studies of mitochondrial nitric oxide synthase (mtNOS) in ventricular myocytes.
-
Cancer Biology: Analyzing metabolic alterations in cancer cells and the role of mitochondrial ROS in tumor progression and response to therapy.
-
Drug Discovery and Toxicology: Screening compounds for their potential to induce or mitigate mitochondrial oxidative stress, a key indicator of drug toxicity.
-
Metabolic Disorders: Examining the link between mitochondrial superoxide production and diseases like diabetes.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the effective use of this compound, compiled from various sources. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.
Table 1: this compound Stock and Working Solution Parameters
| Parameter | Value | Notes | Source(s) |
| Stock Solution Concentration | 5 mM | Dissolve 50 µg of this compound in 13 µL of anhydrous DMSO. | |
| Storage of Stock Solution | -20°C to -80°C, protected from light and moisture. | Aliquot to avoid repeated freeze-thaw cycles. The stock solution is unstable. | |
| Working Solution Concentration | 100 nM to 10 µM | The optimal concentration should be determined empirically for each cell type. A common starting concentration is 5 µM, though some studies suggest 1 µM may be optimal to avoid non-specific staining. | |
| Dilution Buffer | Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or other suitable buffer. | The working solution should be prepared fresh for each experiment. |
Table 2: Incubation and Detection Parameters
| Parameter | Value | Notes | Source(s) |
| Incubation Time | 10 - 30 minutes | Longer incubation times or high concentrations can lead to cytotoxicity and non-specific nuclear staining. | |
| Incubation Temperature | 37°C | Maintain a constant temperature to ensure mitochondrial function is not compromised. | |
| Excitation Wavelength (Optimal) | ~396 nm | Provides more selective detection of the superoxide-specific oxidation product. | |
| Excitation Wavelength (Alternative) | ~510 nm | Can also excite non-specific oxidation products. | |
| Emission Wavelength | ~580 - 610 nm | ||
| Detection Methods | Fluorescence Microscopy, Flow Cytometry, Microplate Reader |
Experimental Protocols
Below are detailed methodologies for key experiments using this compound.
Protocol 1: Detection of Mitochondrial Superoxide in Adherent Cells by Fluorescence Microscopy
-
Cell Preparation: Seed adherent cells on glass-bottom dishes or coverslips and culture until the desired confluency is reached.
-
Preparation of this compound Working Solution:
-
Thaw the 5 mM this compound stock solution at room temperature.
-
Dilute the stock solution to a final working concentration of 500 nM to 5 µM in pre-warmed HBSS (with Ca²⁺ and Mg²⁺) or another suitable buffer.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Add a sufficient volume of the this compound working solution to completely cover the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
-
Imaging:
-
Mount the coverslip or dish in warm buffer for live-cell imaging.
-
Visualize fluorescence using a fluorescence microscope with appropriate filter sets (Excitation: ~400 nm or ~510 nm; Emission: ~580-610 nm).
-
Protocol 2: Quantification of Mitochondrial Superoxide by Flow Cytometry
-
Cell Preparation:
-
For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Adjust the cell density to 1 x 10⁶ cells/mL in a suitable buffer.
-
-
Preparation of this compound Working Solution:
-
Prepare the working solution as described in Protocol 1. A concentration of 3 µM has been cited for this application.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1 mL of the this compound working solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS by centrifugation.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 1 mL of PBS.
-
Analyze the samples immediately on a flow cytometer. The fluorescence is typically detected in the FL2 channel (e.g., 585/42 nm).
-
Mandatory Visualizations
Signaling Pathway: Mitochondrial Superoxide Generation and Detection
Caption: Mechanism of this compound for mitochondrial superoxide detection.
Experimental Workflow: From Cell Culture to Data Analysis
Caption: General experimental workflow for using this compound.
Logical Relationship: Factors Influencing this compound Staining
Caption: Key factors influencing the outcome of this compound staining.
References
- 1. apexbt.com [apexbt.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Closer Look at Mitochondrial Dysfunction With this compound Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - KR [thermofisher.com]
MitoSOX Red chemical structure and properties
An In-depth Technical Guide to MitoSOX Red: Chemical Structure, Properties, and Experimental Applications
This compound is a fluorogenic dye specifically designed for the highly selective detection of superoxide within the mitochondria of live cells.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and detailed methodologies for its application in research, catering to researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a derivative of dihydroethidium (DHE), modified with a triphenylphosphonium group.[4][5] This cationic group facilitates the accumulation of the probe within the mitochondria, driven by the mitochondrial membrane potential.
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C43H43IN3P |
| Molecular Weight | 759.7 g/mol |
| Appearance | Solid |
| Excitation Maximum | ~510 nm (An additional peak at ~396 nm is utilized for more specific superoxide detection) |
| Emission Maximum | ~580 nm |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL); Insoluble in water and ethanol |
| Storage Conditions | Store powder at -20°C, protected from light and moisture. In solvent, store at -80°C for up to a year. |
Mechanism of Action
This compound provides a specific measurement of mitochondrial superoxide, a key reactive oxygen species (ROS). The probe is cell-permeant and rapidly localizes to the mitochondria due to its positive charge. Once inside the mitochondria, it is specifically oxidized by superoxide, but not by other ROS or reactive nitrogen species (RNS). This oxidation process results in the formation of 2-hydroxyethidium, which then binds to mitochondrial nucleic acids, leading to a significant increase in red fluorescence. This process allows for the direct visualization and quantification of mitochondrial superoxide levels in living cells.
Experimental Protocols
Accurate and reproducible results with this compound depend on carefully executed experimental protocols. Below are detailed methodologies for live-cell imaging and flow cytometry.
General Experimental Workflow
The general workflow for using this compound involves preparing the reagent, loading it into live cells, allowing time for mitochondrial uptake and oxidation by superoxide, washing away excess probe, and finally detecting the fluorescent signal.
Protocol 1: Live-Cell Imaging
This protocol is adapted for imaging adherent cells on coverslips or in imaging dishes.
-
Reagent Preparation:
-
5 mM Stock Solution: Dissolve 50 µg of this compound powder in 13 µL of high-quality, anhydrous DMSO. Aliquot and store at -20°C to -80°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the 5 mM stock solution to a final concentration of 1-5 µM in a suitable buffer, such as pre-warmed Hanks' Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or serum-free medium. It is critical not to exceed 5 µM, as higher concentrations can be cytotoxic.
-
-
Cell Staining:
-
Culture adherent cells on sterile glass coverslips or imaging-grade dishes.
-
Remove the culture medium and gently wash the cells once with warm PBS.
-
Add the prepared this compound working solution to the cells, ensuring they are completely covered.
-
Incubate for 10-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing and Imaging:
-
After incubation, gently wash the cells two to three times with a warm buffer (e.g., PBS or HBSS) to remove any unbound probe.
-
Mount the cells in a warm buffer for immediate imaging.
-
Visualize fluorescence using a microscope equipped with appropriate filters for excitation at ~510 nm and emission detection at ~580 nm. For more specific superoxide detection, use an excitation wavelength of ~400 nm.
-
Protocol 2: Flow Cytometry
This protocol can be used for both suspension and adherent cells.
-
Reagent Preparation:
-
Prepare the 5 mM stock solution and the 2.5-5 µM working solution as described in the live-cell imaging protocol.
-
-
Cell Staining:
-
For adherent cells: Wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with a complete medium and centrifuge at ~300-400 x g for 5 minutes.
-
For suspension cells: Collect the cells by centrifugation.
-
Resuspend the cell pellet in the this compound working solution at a density of approximately 1x10^6 cells/mL.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing and Analysis:
-
After incubation, wash the cells twice with warm PBS, centrifuging at ~400 x g for 3-5 minutes between washes.
-
Resuspend the final cell pellet in 300-500 µL of cold PBS or a suitable flow cytometry buffer.
-
Analyze the samples immediately on a flow cytometer. Use an excitation wavelength of 510 nm and detect the emission at approximately 580 nm, typically in the PE channel.
-
Application in Signaling Pathway Analysis
This compound is a valuable tool for investigating signaling pathways that modulate mitochondrial oxidative stress. For example, it can be used to assess the impact of various stimuli (e.g., growth factors, toxins, or drugs) on mitochondrial superoxide production, providing insights into pathways involved in apoptosis, inflammation, and cellular metabolism. An increase in this compound fluorescence can indicate the activation of pathways leading to mitochondrial dysfunction, such as the inhibition of the electron transport chain.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. 2.5. MitoSOX Assay [bio-protocol.org]
- 4. selleckchem.com [selleckchem.com]
- 5. A Closer Look at Mitochondrial Dysfunction With this compound Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]
how does MitoSOX Red target mitochondria
An In-depth Technical Guide to Mitochondrial Targeting by MitoSOX Red
Introduction
MitoSOX™ Red is a fluorogenic dye specifically designed for the highly selective detection of superoxide, a primary reactive oxygen species (ROS), within the mitochondria of live cells.[1][2] Its unique properties make it an invaluable tool for researchers, scientists, and drug development professionals investigating the role of mitochondrial oxidative stress in a variety of physiological and pathological processes.[1][3] Mitochondrial superoxide is implicated in a range of conditions, including cardiovascular and neurodegenerative diseases.[1] This guide provides a comprehensive overview of the core mechanisms by which this compound targets mitochondria and detects superoxide, complete with experimental protocols and quantitative data.
Chemical Properties and Structure
This compound is a derivative of dihydroethidium (also known as hydroethidine, HE). Its chemical structure is distinguished by the addition of a positively charged triphenylphosphonium (TPP) cation. This TPP group is the key to its mitochondrial targeting capabilities. The probe is cell-permeant, allowing it to readily cross the plasma membrane of living cells.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C43H43IN3P | |
| Molecular Weight | 759.70 g/mol | |
| Excitation Wavelength | ~510 nm | |
| Emission Wavelength | ~580 nm | |
| Optimal Excitation (Superoxide-specific) | ~400 nm | |
| Solubility | Soluble in DMSO | |
| Appearance | Yellow to brown solid |
Mechanism of Mitochondrial Targeting and Superoxide Detection
The process by which this compound targets mitochondria and detects superoxide is a multi-step signaling pathway. This process relies on both the physiological state of the mitochondria and the chemical reactivity of the probe.
Mitochondrial Accumulation
The primary mechanism for the selective accumulation of this compound within mitochondria is driven by the large negative mitochondrial membrane potential (ΔΨm) maintained by healthy, respiring mitochondria. The positively charged triphenylphosphonium cation of the this compound molecule is electrophoretically drawn across the inner mitochondrial membrane, leading to its concentration within the mitochondrial matrix.
Superoxide-Specific Oxidation
Once localized within the mitochondria, this compound can be oxidized by superoxide (O₂•⁻), the predominant reactive oxygen species in this organelle. This oxidation is highly specific to superoxide; other ROS and reactive nitrogen species (RNS) do not readily oxidize the probe. The oxidation of this compound by superoxide results in the formation of 2-hydroxyethidium, a product that exhibits red fluorescence. This specificity can be further confirmed using superoxide dismutase (SOD), which prevents the oxidation of this compound.
Fluorescence and Detection
The oxidized product of this compound becomes highly fluorescent upon binding to nucleic acids, primarily mitochondrial DNA (mtDNA). This intercalation with nucleic acids significantly enhances the fluorescent signal. The resulting red fluorescence can be detected and quantified using fluorescence microscopy, flow cytometry, or a microplate reader. For more specific detection of superoxide, dual-excitation ratiometric imaging can be employed, using an excitation wavelength of approximately 400 nm to selectively detect the 2-hydroxyethidium product.
Quantitative Data from Experimental Studies
This compound is frequently used to quantify changes in mitochondrial superoxide production in response to various stimuli. The following table summarizes representative data from published studies, demonstrating the fold-increase in this compound fluorescence after treatment with known inducers of mitochondrial ROS.
Table 2: Example Fold-Increase in this compound Fluorescence
| Cell Type | Inducer | Fold-Increase in Fluorescence | Reference(s) |
| H9c2 Cardiomyocytes | Antimycin A (50 µM) | 4.6 ± 0.12 | |
| H9c2 Cardiomyocytes | Antimycin A (100 µM) | 5.5 ± 0.17 | |
| H9c2 Cardiomyocytes | Paraquat (50 µM) | 3.7 ± 0.13 | |
| H9c2 Cardiomyocytes | Paraquat (100 µM) | 6.9 ± 0.32 | |
| Human Coronary Artery Endothelial Cells | High Glucose (30 mM) | 3.8 ± 0.39 |
Experimental Protocols
Accurate and reproducible results with this compound require careful adherence to established protocols. Below are detailed methodologies for live-cell imaging and flow cytometry.
Preparation of Stock and Working Solutions
-
This compound Stock Solution (5 mM): Dissolve 50 µg of this compound in 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
-
This compound Working Solution (100 nM to 5 µM): On the day of the experiment, dilute the 5 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, to the desired final concentration. The optimal concentration should be determined empirically for each cell type, but a concentration of 5 µM is commonly used. Note that concentrations exceeding 5 µM may be cytotoxic.
Protocol for Live-Cell Imaging with Fluorescence Microscopy
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Experimental Treatment: Treat cells with the compound of interest or a positive/negative control.
-
Cell Loading: Remove the culture medium and add the pre-warmed this compound working solution to cover the cells. Incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with a pre-warmed buffer (e.g., HBSS) to remove any unbound probe.
-
Imaging: Mount the cells in a warm buffer and immediately image using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~510 nm, emission ~580 nm).
Protocol for Quantitative Analysis with Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension of at least 0.5 x 10⁶ cells in a suitable buffer.
-
Cell Loading: Add the this compound working solution to the cell suspension and incubate for 15-30 minutes at 37°C in a shaking water bath, protected from light.
-
Washing: Wash the cells three times by centrifugation (e.g., 400 x g for 3-5 minutes) and resuspension in pre-warmed PBS to remove excess probe.
-
Analysis: Resuspend the final cell pellet in a warm buffer and analyze immediately on a flow cytometer. The this compound signal is typically detected in the PE channel (e.g., 585/42 nm).
Application in Signaling Pathway Analysis
This compound is a powerful tool for elucidating the role of mitochondrial superoxide in various signaling pathways, such as apoptosis. Increased mitochondrial ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of caspases, culminating in programmed cell death.
Conclusion
This compound provides a specific and sensitive method for the detection of superoxide within the mitochondria of live cells. Its utility is derived from the targeted accumulation in mitochondria via its triphenylphosphonium cation and its specific oxidation by superoxide. By following standardized protocols for fluorescence microscopy and flow cytometry, researchers can obtain reliable quantitative data on the dynamics of mitochondrial ROS production. This makes this compound an essential tool for investigating the intricate roles of mitochondrial oxidative stress in health and disease.
References
MitoSOX™ Red: An In-depth Technical Guide to a Key Indicator of Mitochondrial Superoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of MitoSOX™ Red, a fluorogenic dye widely utilized for the specific detection of superoxide (O₂•⁻), a primary reactive oxygen species (ROS), within the mitochondria of live cells. An understanding of its principles, spectral properties, and proper application is critical for obtaining accurate and reproducible data in studies related to oxidative stress, mitochondrial dysfunction, and various associated pathologies.
Core Principles and Mechanism of Action
MitoSOX™ Red is a derivative of hydroethidine (also known as dihydroethidium) modified with a lipophilic triphenylphosphonium (TPP⁺) cation.[1] This positively charged moiety facilitates the probe's accumulation within the mitochondria, driven by the organelle's large negative membrane potential.[2][3]
Once localized in the mitochondrial matrix, the probe remains essentially non-fluorescent. In the presence of superoxide, MitoSOX™ Red is oxidized. This oxidation is highly selective for superoxide over other ROS and reactive nitrogen species (RNS).[4][5] The oxidized product intercalates with mitochondrial nucleic acids (and potentially nuclear DNA if mitochondrial integrity is compromised), leading to a significant enhancement of its fluorescence, which emits a strong red signal.
Crucially, the oxidation of MitoSOX™ Red by superoxide results in the formation of a specific product, 2-hydroxyethidium, which possesses a unique excitation spectrum. This characteristic allows for more precise detection of mitochondrial superoxide, distinguishing it from non-specific oxidation products.
Figure 1: Mechanism of this compound action.
Spectroscopic Properties
The key to the specific detection of superoxide with MitoSOX™ Red lies in understanding its excitation spectra. While a common excitation wavelength of ~510 nm is used, excitation at ~396 nm is more selective for the superoxide-specific oxidation product. The emission maximum remains consistent at approximately 580 nm.
| Probe State | Excitation Maxima (nm) | Emission Maximum (nm) | Notes |
| Unoxidized MitoSOX™ Red | - | - | Essentially non-fluorescent. |
| Oxidized (Superoxide-Specific) | ~396 nm | ~580 - 610 nm | This excitation is highly recommended for selective detection of mitochondrial superoxide. The product is 2-hydroxy-5-(triphenylphosphonium)hexylethidium. |
| Oxidized (General/Non-specific) | ~510 nm | ~580 nm | Can be excited by a 488 nm laser. This wavelength may also excite non-specific oxidation products. |
Experimental Protocols
Accurate results depend on careful adherence to optimized protocols. The following are generalized methodologies for fluorescence microscopy and flow cytometry. Optimization for specific cell types and experimental conditions is highly recommended.
-
Stock Solution (5 mM):
-
Allow the vial of MitoSOX™ Red (e.g., 50 µg) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the vial.
-
Vortex briefly to fully dissolve the powder.
-
This stock solution is stable for short periods. For longer-term storage, it is recommended to aliquot into single-use volumes and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (1 to 5 µM):
-
Dilute the 5 mM stock solution in a suitable buffer, such as pre-warmed Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or serum-free medium. For example, to make a 5 µM working solution, dilute the stock 1:1000.
-
The optimal concentration should be determined empirically for each cell type. Concentrations should not exceed 5 µM to avoid potential cytotoxicity and artifacts like probe redistribution to the nucleus.
-
The general workflow involves preparing cells, loading them with the MitoSOX™ Red working solution, incubating, washing, and subsequent analysis.
Figure 2: General experimental workflow for this compound.
-
Culture adherent cells on sterile coverslips or in imaging-appropriate plates.
-
Aspirate the culture medium.
-
Gently wash the cells once with pre-warmed buffer (e.g., HBSS).
-
Add a sufficient volume of the MitoSOX™ Red working solution (e.g., 100 µL for a 96-well plate or 1-2 mL for a 35 mm dish) to completely cover the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Aspirate the working solution and wash the cells gently three times with the warm buffer.
-
Immediately image the live cells using a fluorescence microscope equipped with appropriate filters. For selective superoxide detection, use an excitation filter around 396-400 nm and an emission filter around 580 nm.
-
Harvest cells (trypsinize if adherent) and adjust the cell density to approximately 0.5-1 x 10⁶ cells/mL in pre-warmed buffer.
-
Add the MitoSOX™ Red working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C in a shaking water bath or incubator, protected from light.
-
Pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Discard the supernatant and wash the cells by resuspending the pellet in warm buffer, followed by centrifugation. Repeat the wash step two more times.
-
Resuspend the final cell pellet in buffer suitable for flow cytometry (e.g., cold PBS).
-
Analyze the samples immediately. The signal is typically detected using the phycoerythrin (PE) channel (e.g., Ex: 488 nm, Em: ~580 nm).
Mitochondrial Superoxide Signaling Context
MitoSOX™ Red is used to probe a critical point in cellular redox biology. Superoxide is generated as a natural byproduct of the mitochondrial electron transport chain (ETC). It is rapidly converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂), another signaling molecule. An imbalance in this system leads to oxidative stress, a condition implicated in numerous diseases.
Figure 3: Simplified mitochondrial superoxide pathway.
Important Considerations and Troubleshooting
-
Live Cells Only: The assay relies on an active mitochondrial membrane potential for probe accumulation. Therefore, it cannot be used on fixed or permeabilized cells. Stained cells are not fixable.
-
Cytotoxicity and Artifacts: High concentrations (>5 µM) or prolonged incubation can disrupt mitochondrial function and cause the probe to redistribute to the cytosol and nucleus, leading to misleading results. If significant nuclear staining is observed, reduce the probe concentration or incubation time.
-
Light Sensitivity: The oxidized fluorescent product is photolabile. All steps, from reagent preparation to final analysis, should be performed with minimal exposure to light to prevent photobleaching.
-
Controls are Essential:
-
Positive Control: Treat cells with an agent known to induce mitochondrial superoxide, such as Antimycin A or Rotenone, to confirm the probe is working.
-
Negative Control: Pre-treat cells with a superoxide scavenger or use superoxide dismutase (SOD) to demonstrate the specificity of the signal.
-
-
Specificity: For the most rigorous and specific detection of superoxide, use the ~400 nm excitation wavelength. If this is not possible, be aware that excitation at ~510 nm may detect other oxidation products.
References
- 1. 2.5. MitoSOX Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Superoxide Assay Kit with this compound [sbsgenetech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
The Stability and Storage of MitoSOX Red Stock Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
MitoSOX Red is a vital fluorescent probe for the specific detection of mitochondrial superoxide in live cells. Accurate and reproducible results in studies of oxidative stress, mitochondrial dysfunction, and related pathologies are critically dependent on the proper handling and storage of this reagent. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound stock solutions, compiled from manufacturer recommendations and scientific literature.
Overview of this compound
This compound is a cell-permeant cationic dihydroethidium derivative that selectively targets mitochondria. In the presence of superoxide (O₂⁻), it is oxidized to 2-hydroxyethidium, which then intercalates with mitochondrial nucleic acids, emitting a bright red fluorescence. This specificity allows for the direct measurement of mitochondrial superoxide production, a key indicator of oxidative stress.
Storage of Lyophilized Powder
The solid, lyophilized form of this compound is the most stable state for long-term storage. To ensure its integrity, the following conditions should be met.
| Parameter | Recommendation | Rationale | Stability |
| Temperature | -20°C or -80°C[1][2][3][4][5] | Minimizes chemical degradation. | Up to 3 years at -20°C, 1 year at -20°C |
| Light | Protect from light (e.g., store in an amber vial or a dark box). | The molecule is photosensitive and can degrade upon light exposure. | |
| Moisture | Store in a desiccated environment. | The powder is hygroscopic; moisture can lead to hydrolysis and degradation. | |
| Atmosphere | Store with an oxygen scavenger pouch if provided; some suppliers recommend storing under nitrogen. | Minimizes oxidation of the probe before its experimental use. |
Preparation of this compound Stock Solution
The most common solvent for preparing a concentrated stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).
Standard Protocol:
To prepare a 5 mM stock solution, dissolve 50 µg of lyophilized this compound powder in 13 µL of anhydrous DMSO. For other amounts, adjust the volume of DMSO accordingly. It is crucial to allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation of moisture from the air.
Stability and Storage of the DMSO Stock Solution
The stability of this compound once dissolved in DMSO is a critical consideration, as the probe is more susceptible to degradation in solution. Recommendations for storage vary among suppliers, highlighting the importance of careful handling.
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months or 1 year | Recommended for longer-term storage. Must be stored in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquoting is still highly recommended. Avoid freeze-thaw cycles and protect from light. |
| Room Temperature | Not Recommended | Significant degradation can occur. Some sources state the stock solution is only stable for one day. |
Key Factors Influencing Stock Solution Stability:
-
Freeze-Thaw Cycles: Repeated changes in temperature can accelerate the degradation of the probe. It is strongly advised to aliquot the stock solution into single-use volumes.
-
Light Exposure: The fluorescent nature of the probe makes it inherently sensitive to light, which can cause photo-oxidation. All storage and handling steps should be performed with minimal light exposure.
-
Oxygen: The presence of oxygen can lead to auto-oxidation of the probe, resulting in increased background fluorescence. Some manufacturers ship the product with an oxygen scavenging pouch for this reason. Storing under nitrogen can also mitigate this issue.
-
Moisture: The use of anhydrous DMSO is critical, as water can contribute to the degradation of the probe.
Preparation and Storage of Working Solution
For cellular experiments, the DMSO stock solution is further diluted to a working concentration, typically in a buffered solution like Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
| Parameter | Recommendation | Rationale |
| Preparation | Prepare fresh for each experiment from a thawed aliquot of the DMSO stock. | The probe is least stable in aqueous solutions. |
| Working Concentration | Typically between 500 nM and 5 µM. This should be optimized for the specific cell type and experimental conditions. | High concentrations can be cytotoxic. |
| Storage | Generally not recommended. If necessary, a working solution may be stored at 4°C, protected from light, for up to one week, though fresh preparation is ideal. | To ensure consistent performance and avoid artifacts from degraded probe. |
Experimental Protocols and Workflows
Workflow for Preparation and Storage of this compound
Caption: Workflow for handling and preparing this compound solutions.
Signaling Pathway of this compound Detection
Caption: Mechanism of mitochondrial superoxide detection by this compound.
Conclusion
The chemical stability of this compound is paramount for obtaining reliable data in the study of mitochondrial reactive oxygen species. Lyophilized powder should be stored under cold, dark, and dry conditions. Once reconstituted in DMSO, the stock solution is significantly less stable and requires storage at -80°C in single-use aliquots to minimize degradation from light, oxygen, moisture, and freeze-thaw cycles. Working solutions should be prepared fresh for each experiment. Adherence to these guidelines will ensure the integrity of the probe and the accuracy of experimental outcomes for researchers in basic science and drug development.
References
MitoSOX Red: A Technical Guide to its History, Mechanism, and Application in Mitochondrial Superoxide Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MitoSOX Red, a widely used fluorescent probe for the detection of mitochondrial superoxide. The guide details its history and development, mechanism of action, spectral properties, and provides detailed protocols for its use in fluorescence microscopy and flow cytometry. Furthermore, it explores its application in elucidating the role of mitochondrial reactive oxygen species (ROS) in various signaling pathways.
Introduction: The Need for a Specific Mitochondrial Superoxide Probe
Mitochondria, the powerhouses of the cell, are a primary source of reactive oxygen species (ROS), with the superoxide anion (O₂⁻) being a major byproduct of oxidative phosphorylation.[1] Dysregulation of mitochondrial superoxide production is implicated in a vast array of pathologies, including cardiovascular and neurodegenerative diseases, as well as aging.[1] Consequently, the ability to accurately detect and quantify mitochondrial superoxide in living cells is crucial for understanding disease mechanisms and for the development of novel therapeutics. The development of this compound addressed the critical need for a probe that could specifically target mitochondria and selectively detect superoxide over other ROS.[2]
History and Development
This compound is a derivative of dihydroethidium (also known as hydroethidine, HE).[3] HE itself was known to be oxidized to a fluorescent product, ethidium, in the presence of ROS. However, HE lacks specificity for superoxide and does not localize specifically to mitochondria. To overcome these limitations, this compound was synthesized by attaching a triphenylphosphonium (TPP) cation to the dihydroethidium molecule.[3] The positive charge of the TPP group facilitates the accumulation of the probe within the negatively charged mitochondrial matrix, a process driven by the mitochondrial membrane potential. This targeted delivery was a significant advancement, allowing for the specific investigation of superoxide production within mitochondria in live cells.
Chemical Properties and Mechanism of Action
This compound is a cell-permeant fluorogenic dye. Its chemical structure consists of a dihydroethidium core modified with a triphenylphosphonium cation. The probe itself is not fluorescent. Upon entering the mitochondria, this compound is selectively oxidized by superoxide, but not by other reactive oxygen or nitrogen species (ROS/RNS), to form 2-hydroxyethidium. This oxidation product then intercalates with mitochondrial DNA (mtDNA), leading to a significant enhancement of its fluorescence, which emits a strong red signal. This binding to nucleic acids helps to retain the fluorescent product within the mitochondria. The intensity of the red fluorescence is proportional to the amount of superoxide produced.
It is important to note that while the primary oxidation product is 2-hydroxyethidium, other oxidation products can be formed, and some studies have highlighted the importance of using appropriate imaging techniques to distinguish the superoxide-specific signal.
Data Presentation: Quantitative Properties of this compound
The spectral properties of this compound are crucial for designing and executing experiments. The following table summarizes the key quantitative data for the oxidized, DNA-bound form of the probe.
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | ~510 nm | |
| Emission Maximum (Em) | ~580 nm | |
| Alternative Excitation (for superoxide specificity) | 385-405 nm | |
| Alternative Emission (with DNA) | ~593 nm | |
| Molar Mass | 759.70 g/mol |
Experimental Protocols
Accurate and reproducible results with this compound depend on carefully executed experimental protocols. Below are detailed methodologies for fluorescence microscopy and flow cytometry.
General Reagent Preparation
-
This compound Stock Solution (5 mM): Dissolve 50 µg of this compound in 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO). This stock solution should be prepared fresh and can be stored at -20°C for a limited time, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
This compound Working Solution (1-5 µM): On the day of the experiment, dilute the 5 mM stock solution in a suitable buffer, such as pre-warmed Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free medium, to the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental condition, but typically ranges from 2.5 to 5 µM. Concentrations exceeding 5 µM may induce cytotoxicity.
Fluorescence Microscopy Protocol
This protocol is designed for live-cell imaging of mitochondrial superoxide production.
-
Cell Seeding: Seed cells on an appropriate imaging dish or coverslip and allow them to adhere and reach the desired confluency.
-
Cell Treatment (Optional): If investigating the effect of a specific treatment, incubate the cells with the compound of interest for the desired duration.
-
This compound Loading: Remove the culture medium and wash the cells once with pre-warmed buffer (e.g., HBSS). Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with the pre-warmed buffer to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation: ~510 nm, Emission: ~580 nm).
Flow Cytometry Protocol
This protocol allows for the quantitative analysis of mitochondrial superoxide in a cell population.
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer.
-
Cell Treatment (Optional): Treat the cells with your experimental compounds as required.
-
This compound Staining: Add the this compound working solution to the cell suspension and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with pre-warmed buffer.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., cold PBS).
-
Analysis: Analyze the samples on a flow cytometer, exciting at an appropriate wavelength (e.g., 488 nm or 561 nm laser) and detecting the emission in the red channel (typically around 580 nm, e.g., PE or a similar channel).
Essential Controls for this compound Experiments
The inclusion of proper controls is critical for the correct interpretation of this compound data.
-
Unstained Control: A sample of cells that has not been treated with this compound to determine the level of cellular autofluorescence.
-
Positive Control: Cells treated with a known inducer of mitochondrial superoxide. Common positive controls include:
-
Antimycin A: An inhibitor of complex III of the electron transport chain.
-
Rotenone: An inhibitor of complex I of the electron transport chain.
-
Doxorubicin: A chemotherapeutic agent known to induce mitochondrial ROS.
-
-
Negative Control: Cells pre-treated with a scavenger of mitochondrial superoxide before the addition of this compound. A common negative control is:
-
MitoTEMPO: A mitochondria-targeted superoxide dismutase mimetic.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound.
Caption: Mechanism of this compound action for mitochondrial superoxide detection.
References
Methodological & Application
Application Notes and Protocols for MitoSOX™ Red in Live-Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
MitoSOX™ Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells.[1][2][3] This cell-permeant reagent selectively targets mitochondria, where it is oxidized by superoxide, a primary reactive oxygen species (ROS), to produce a red fluorescent signal.[1][4] Its specificity for superoxide over other ROS and reactive nitrogen species (RNS) makes it a valuable tool for investigating mitochondrial dysfunction and oxidative stress in various cellular models and disease states. The oxidized probe binds to mitochondrial nucleic acids, which enhances its fluorescence.
Principle of Detection
MitoSOX™ Red is a derivative of hydroethidine containing a triphenylphosphonium cation that directs its accumulation in the mitochondria, driven by the mitochondrial membrane potential. Once localized to the mitochondria, the probe is specifically oxidized by superoxide to form 2-hydroxyethidium, which intercalates with mitochondrial DNA and emits a strong red fluorescence. This process allows for the visualization and quantification of mitochondrial superoxide production in real-time.
Data Presentation
The following tables summarize key quantitative parameters for the use of MitoSOX™ Red in live-cell imaging applications.
Reagent Preparation and Storage
| Parameter | Value | Source |
| Molecular Weight | 759.70 g/mol | |
| Stock Solution Solvent | Anhydrous DMSO | |
| Recommended Stock Concentration | 5 mM | |
| Storage Conditions (solid) | ≤–20°C, desiccated, protected from light | |
| Stock Solution Stability | Unstable, recommended to aliquot and use fresh. Some sources suggest stability for one day. |
Staining and Imaging Parameters
| Parameter | Recommended Range | Notes | Source |
| Working Concentration | 100 nM - 5 µM | Optimal concentration is cell-type dependent and should be determined empirically. Concentrations >5 µM may be cytotoxic. Some studies suggest 1 µM is optimal for flow cytometry to avoid cytosolic diffusion. | |
| Incubation Time | 10 - 30 minutes | Longer incubation times can lead to nuclear staining and cytotoxicity. | |
| Incubation Temperature | 37°C | Maintain physiological conditions during staining. | |
| Excitation Wavelength | 510 nm (conventional) or ~400 nm (superoxide-specific) | Excitation at ~400 nm is recommended for selective detection of the superoxide-specific oxidation product. | |
| Emission Wavelength | ~580 nm |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial Superoxide Using Fluorescence Microscopy
This protocol is adapted for adherent cells grown on coverslips or in imaging dishes.
Materials:
-
MitoSOX™ Red reagent
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or other suitable buffer
-
Adherent cells cultured on coverslips or imaging dishes
-
Positive and negative control reagents (optional)
Procedure:
-
Preparation of 5 mM MitoSOX™ Red Stock Solution:
-
Allow the vial of MitoSOX™ Red to warm to room temperature before opening.
-
Dissolve 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO to make a 5 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Note: The stock solution is not stable and should be prepared fresh or from single-use aliquots stored at -20°C.
-
-
Preparation of Working Solution:
-
Dilute the 5 mM stock solution in pre-warmed (37°C) HBSS/Ca/Mg or other suitable buffer to the desired final concentration (typically 500 nM to 5 µM). The optimal concentration should be determined for each cell type and experimental condition.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed HBSS/Ca/Mg.
-
Add a sufficient volume of the MitoSOX™ Red working solution to cover the cells.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed HBSS/Ca/Mg.
-
-
Imaging:
-
Mount the coverslip or place the imaging dish on a fluorescence microscope.
-
Acquire images using the appropriate filter sets (Excitation/Emission: ~510/580 nm or for more specific detection, ~400/580 nm).
-
Images should be acquired promptly after staining.
-
Controls (Optional):
-
Positive Control: To induce mitochondrial superoxide production, cells can be pre-treated with an agent like Antimycin A or MitoPQ. For example, incubate cells with 30 µM MitoPQ for 18 hours before staining.
-
Negative Control: To inhibit superoxide formation, cells can be treated with a superoxide scavenger or an inhibitor of nitric oxide synthase, such as DETA NONOate.
Protocol 2: Detection of Mitochondrial Superoxide by Flow Cytometry
This protocol is suitable for both suspension and adherent cells. Adherent cells should be harvested and prepared into a single-cell suspension.
Materials:
-
MitoSOX™ Red reagent
-
Anhydrous DMSO
-
HBSS/Ca/Mg or other suitable buffer
-
Suspension cells or harvested adherent cells
-
Flow cytometry tubes
Procedure:
-
Prepare a single-cell suspension:
-
For adherent cells, trypsinize and resuspend the cells in culture medium.
-
Count the cells and adjust the concentration to approximately 0.5 x 10⁶ cells/mL in pre-warmed buffer.
-
-
Prepare MitoSOX™ Red Stock and Working Solutions:
-
Follow steps 1 and 2 from the microscopy protocol. For flow cytometry, a lower concentration of 1 µM may be optimal to minimize non-specific signals.
-
-
Cell Staining:
-
Add the MitoSOX™ Red working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light, with gentle shaking.
-
-
Washing:
-
Wash the cells three times by centrifugation (e.g., 400 x g for 3-5 minutes) and resuspension in pre-warmed buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry.
-
Analyze the samples immediately on a flow cytometer.
-
Detect the MitoSOX™ Red signal in the appropriate channel (e.g., PE channel, with excitation at 488 nm and emission detected around 585 nm).
-
Visualizations
Caption: Mechanism of MitoSOX™ Red for mitochondrial superoxide detection.
Caption: Experimental workflow for MitoSOX™ Red live-cell imaging.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Source |
| High background or non-specific staining (e.g., nuclear staining) | MitoSOX™ Red concentration is too high. | Optimize by titrating down the working concentration. Start with a lower range (e.g., 100-500 nM). | |
| Incubation time is too long. | Reduce the incubation time to 10-15 minutes. | ||
| Weak or no signal | Insufficient superoxide production in cells. | Use a positive control (e.g., Antimycin A) to confirm the assay is working. | |
| MitoSOX™ Red concentration is too low. | Increase the working concentration within the recommended range. | ||
| Incorrect filter sets used for imaging. | Ensure the use of appropriate excitation and emission filters. | ||
| Cell death or altered morphology | Cytotoxicity from high probe concentration. | Use the lowest effective concentration of MitoSOX™ Red. | |
| Phototoxicity from excessive light exposure during imaging. | Minimize light exposure and use neutral density filters if necessary. |
Conclusion
MitoSOX™ Red is a powerful and specific indicator for detecting mitochondrial superoxide in live cells. Proper optimization of staining conditions, including probe concentration and incubation time, is critical for obtaining reliable and reproducible results. By following the detailed protocols and troubleshooting guidelines provided, researchers can effectively utilize this reagent to investigate the role of mitochondrial oxidative stress in cellular health and disease.
References
Optimizing MitoSOX Red Concentration for Neuronal Cultures: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
MitoSOX Red is a fluorogenic dye specifically targeted to mitochondria in live cells, designed for the selective detection of superoxide, a primary reactive oxygen species (ROS). Due to the positive charge of its triphenylphosphonium group, this compound passively accumulates in the negatively charged mitochondrial matrix. There, it is oxidized by superoxide, but not by other ROS, to a red fluorescent product that intercalates with mitochondrial nucleic acids. Accurate and reliable measurement of mitochondrial superoxide is critical in neuroscience research and drug development, particularly for studying neurodegenerative diseases, excitotoxicity, and the efficacy of neuroprotective compounds.
However, the use of this compound in neurons requires careful optimization. High concentrations can induce mitochondrial depolarization and uncoupling, leading to artifacts such as dye redistribution to the cytosol and nucleus, and inhibition of complex IV of the electron transport chain.[1][2] This can confound experimental results by altering the very mitochondrial function being assessed. Therefore, determining the optimal, lowest effective concentration is paramount for obtaining reliable data.
This document provides detailed protocols and guidelines for the optimization and application of this compound in neuronal cell cultures.
Quantitative Data Summary
The optimal concentration of this compound can vary significantly depending on the neuronal cell type, culture conditions, and instrumentation. The following tables summarize recommended concentration ranges and key experimental parameters from various studies.
Table 1: Recommended this compound Concentrations for Neuronal Cells
| Neuronal Cell Type | Recommended Concentration Range | Key Observations & Recommendations |
| Primary Rat Cortical, Hippocampal, or Cerebellar Neurons | 0.1 µM - 1.0 µM | Concentrations of 5-10 µM can cause severe loss of ATP synthesis-linked respiration and dye redistribution.[1] For imaging, 0.1-0.2 µM is recommended to avoid mitochondrial dysfunction.[2] |
| Neuro2a (N2a) cells | ~5 µM | A concentration of 5 µM has been used to estimate mitochondrial ROS generation.[3] |
| HT22 cells | ~5 µM | Used to measure mitochondrial ROS in studies of glutamate toxicity. |
| General Neuronal Cultures | 100 nM - 1.0 µM | This range is generally suggested to minimize cytotoxicity while achieving a detectable signal. |
Table 2: Summary of Experimental Parameters and Troubleshooting
| Parameter | Recommended Range/Condition | Notes & Troubleshooting |
| Loading Concentration | 0.1 µM - 5 µM (empirical optimization required) | High concentrations (>5 µM) can lead to cytotoxicity, mitochondrial uncoupling, and non-specific staining of the nucleus and cytosol. Low signal: If the signal is too low, consider increasing the concentration incrementally, but be aware of potential artifacts. |
| Incubation Time | 10 - 30 minutes | Longer incubation times may increase background fluorescence. The buffer should be pre-warmed to 37°C for efficient staining. |
| Incubation Temperature | 37°C | Incubation at 37°C is recommended to align with the physiological state of the cells and promote active dye uptake. |
| Washing Steps | 2-3 times with warm buffer (e.g., HBSS, aCSF) | Thorough washing is crucial to remove unbound dye and reduce background fluorescence. |
| Imaging | Minimize light exposure | Photo-oxidation of this compound can occur, leading to artifacts. Use the lowest laser intensity necessary for imaging. |
| Co-localization | Use with a mitochondrial marker (e.g., MitoTracker Green) | This helps to confirm that the this compound signal is localized to the mitochondria. |
Experimental Protocols
Preparation of Reagents
This compound Stock Solution (5 mM):
-
Allow the vial of this compound (50 µg) to equilibrate to room temperature before opening.
-
Add 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 5 mM stock solution.
-
Vortex briefly to ensure the powder is fully dissolved.
-
Aliquot the stock solution into small volumes (e.g., 1-2 µL) in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C, protected from light. The stock solution in DMSO is unstable and should be used promptly.
This compound Working Solution:
-
On the day of the experiment, thaw an aliquot of the 5 mM stock solution.
-
Dilute the stock solution in a suitable pre-warmed (37°C) buffer, such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or artificial cerebrospinal fluid (aCSF), to the desired final concentration.
-
It is critical to prepare the working solution immediately before use, as this compound can auto-oxidize in aqueous solutions.
Protocol for Optimizing this compound Concentration in Adherent Neurons
This protocol outlines a method for determining the optimal this compound concentration for your specific neuronal culture. It is recommended to test a range of concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, and 5 µM).
-
Cell Plating: Plate neurons on a suitable imaging plate (e.g., 96-well black-walled imaging plate or glass-bottom dishes) at a desired density and allow them to adhere and differentiate.
-
Experimental Treatment (Optional): If applicable, treat the cells with your compounds of interest or vehicle controls for the desired duration. Include positive (e.g., Antimycin A) and negative controls.
-
Preparation of Staining Solutions: Prepare a series of this compound working solutions at different concentrations in pre-warmed buffer.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with the pre-warmed buffer.
-
Add the this compound working solutions to the respective wells/dishes.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells gently three times with the pre-warmed buffer to remove any residual dye.
-
-
Imaging and Analysis:
-
Add fresh pre-warmed buffer to the cells.
-
Image the cells immediately using a fluorescence microscope or high-content imaging system with appropriate filters (Excitation/Emission: ~510/580 nm).
-
Concurrently, it is advisable to image for non-mitochondrial staining by co-staining with a nuclear stain (e.g., Hoechst) and a mitochondrial marker (e.g., MitoTracker Green).
-
Quantify the mean fluorescence intensity within the mitochondrial regions of interest for each concentration.
-
The optimal concentration is the lowest concentration that provides a robust and quantifiable signal in your positive control group without causing significant background fluorescence or signs of cytotoxicity (e.g., nuclear staining, altered mitochondrial morphology) in the control group.
-
Visualizations
Experimental Workflow for Optimization
Caption: Workflow for optimizing this compound concentration in neurons.
Mitochondrial Superoxide Production and Detection Pathway
Caption: Pathway of mitochondrial superoxide production and its detection by this compound.
References
- 1. Low Micromolar Concentrations of the Superoxide Probe MitoSOX Uncouple Neural Mitochondria and Inhibit Complex IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Potentiometric Fluorophores in the Measurement of Mitochondrial Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amelioration of Radiation-Induced Cell Death in Neuro2a Cells by Neutralizing Oxidative Stress and Reducing Mitochondrial Dysfunction Using N-Acetyl-L-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MitoSOX™ Red Staining in Tissue Sections
A Detailed Guide for Researchers and Drug Development Professionals
Introduction
MitoSOX™ Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells and tissues.[1][2][3] This lipophilic, positively charged molecule selectively accumulates in the mitochondria due to the mitochondrial membrane potential.[2][4] Once localized, it is oxidized by superoxide, but not by other reactive oxygen or nitrogen species, to a product that exhibits red fluorescence upon binding to nucleic acids. The resulting fluorescence intensity is proportional to the level of mitochondrial superoxide production, making MitoSOX™ Red a valuable tool for investigating oxidative stress in various physiological and pathological contexts, including neurodegenerative diseases, cardiovascular disorders, and cancer. This guide provides a comprehensive, step-by-step protocol for the application of MitoSOX™ Red staining in fresh tissue sections, along with guidelines for data acquisition and analysis.
Mechanism of Action and Signaling Pathway
Mitochondrial superoxide (O₂⁻) is a primary reactive oxygen species (ROS) generated as a byproduct of the electron transport chain. Under conditions of oxidative stress, its production can increase significantly, leading to cellular damage. MitoSOX™ Red provides a means to specifically detect this superoxide production within the mitochondria.
Caption: Mechanism of MitoSOX™ Red for mitochondrial superoxide detection.
Experimental Protocol
This protocol is optimized for fresh, unfixed tissue sections. It is crucial to note that MitoSOX™ Red staining is intended for live-cell applications and is not suitable for fixed or frozen tissue samples as this can lead to artifacts.
I. Materials and Reagents
-
MitoSOX™ Red Mitochondrial Superoxide Indicator
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Krebs buffer (optional, suitable for vascular tissues)
-
Tissue slicer (e.g., vibratome) or cryostat for fresh frozen sections
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~510/580 nm)
-
Positive Control (optional): Antimycin A or MitoPQ
-
Negative Control (optional): Mito-TEMPO (a mitochondrial-targeted superoxide scavenger)
II. Reagent Preparation
-
5 mM MitoSOX™ Red Stock Solution:
-
Allow the vial of MitoSOX™ Red to equilibrate to room temperature before opening.
-
Dissolve 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO to create a 5 mM stock solution.
-
This stock solution is unstable and should be prepared fresh or aliquoted into small, single-use volumes and stored at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
MitoSOX™ Red Working Solution (1-5 µM):
-
Immediately before use, dilute the 5 mM stock solution in a suitable buffer, such as HBSS with Ca²⁺ and Mg²⁺, to the desired final concentration. A common starting concentration is 5 µM. However, the optimal concentration may vary depending on the tissue type and should be determined empirically, typically within a range of 100 nM to 10 µM.
-
For a 5 µM working solution, add 1 µL of the 5 mM stock solution to 1 mL of buffer.
-
Crucially, protect the working solution from light at all times.
-
III. Tissue Preparation and Staining
-
Tissue Sectioning:
-
Immediately after dissection, embed the fresh tissue in an appropriate medium for sectioning.
-
Cut thin sections (e.g., 10-30 µm) using a vibratome or a cryostat for fresh frozen sections.
-
Place the sections directly onto microscope slides. It is imperative to proceed with staining immediately to ensure cell viability.
-
-
Staining Procedure:
-
Carefully cover the tissue section with the freshly prepared MitoSOX™ Red working solution.
-
Incubate the slides in a humidified, dark chamber at 37°C for 10-30 minutes. The optimal incubation time may need to be optimized for your specific tissue.
-
Note: Incubation at 37°C is recommended to facilitate the active uptake of the dye, which is dependent on the mitochondrial membrane potential.
-
-
Washing:
-
After incubation, gently wash the tissue sections three times with the warm buffer (e.g., HBSS) to remove any excess, unbound probe.
-
-
Mounting and Imaging:
-
Mount the sections with a coverslip using a small amount of the warm buffer.
-
Immediately proceed to imaging using a fluorescence or confocal microscope.
-
IV. Experimental Workflow
Caption: Step-by-step experimental workflow for MitoSOX™ Red staining.
Data Presentation and Quantification
The fluorescence intensity of MitoSOX™ Red can be quantified to provide a relative measure of mitochondrial superoxide levels. It is recommended to analyze multiple fields of view per tissue section and multiple sections per experimental group.
Quantitative Data Summary
| Experimental Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | N (Number of Sections) | P-value (vs. Control) |
| Control | 100 | ± 15 | 5 | - |
| Treatment 1 | 250 | ± 30 | 5 | < 0.05 |
| Treatment 2 | 120 | ± 20 | 5 | > 0.05 |
| Positive Control | 450 | ± 50 | 3 | < 0.001 |
| Negative Control | 95 | ± 12 | 3 | > 0.05 |
Data Analysis Considerations
-
Background Subtraction: Always subtract the background fluorescence from your measurements.
-
Normalization: To account for variations in cell number or tissue thickness, you can co-stain with a nuclear dye (e.g., Hoechst) and normalize the MitoSOX™ Red signal to the number of nuclei.
-
Statistical Analysis: Use appropriate statistical tests to determine the significance of differences between experimental groups.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal | Inactive dye | Prepare fresh stock and working solutions. Ensure proper storage of the dye, protected from light and moisture. |
| Low mitochondrial membrane potential | Ensure tissue sections are fresh and viable. Avoid prolonged exposure to suboptimal conditions. | |
| Suboptimal dye concentration or incubation time | Optimize the concentration of the MitoSOX™ Red working solution and the incubation time for your specific tissue. | |
| High Background Signal | Incomplete washing | Ensure thorough washing steps to remove unbound dye. |
| Autofluorescence of the tissue | Acquire an unstained control image to determine the level of autofluorescence and subtract it from the stained images. | |
| Signal in the Nucleus | Loss of mitochondrial membrane potential in dying cells | This can be an indicator of cytotoxicity. Consider co-staining with markers of apoptosis to differentiate from specific mitochondrial superoxide production. |
| Inconsistent Results | Photobleaching | Minimize the exposure of stained sections to light during handling and imaging. |
| Variability in tissue handling | Maintain consistency in tissue preparation, sectioning, and staining times across all samples. |
References
MitoSOX Red application in studying oxidative stress diseases
Introduction
MitoSOX™ Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells.[1] As a derivative of dihydroethidium, it is cell-permeant and selectively targets mitochondria.[2] Once localized to the mitochondria, MitoSOX™ Red is oxidized by superoxide, but not by other reactive oxygen species (ROS) or reactive nitrogen species (RNS), to produce a red fluorescent signal upon binding to nucleic acids.[3][4] This specificity makes it a valuable tool for researchers studying mitochondrial dysfunction and its role in a variety of oxidative stress-related diseases.[2]
Mechanism of Action
MitoSOX™ Red is a cationic triphenylphosphonium derivative of dihydroethidium, which allows it to readily cross the cell membrane and accumulate in the negatively charged mitochondrial matrix. In the presence of superoxide (O₂⁻), the dihydroethidium moiety is oxidized, leading to the formation of 2-hydroxyethidium. This product intercalates with mitochondrial DNA (mtDNA) and, to a lesser extent, nuclear DNA (nDNA), resulting in a significant enhancement of its red fluorescence. The excitation and emission maxima for the oxidized probe are approximately 510 nm and 580 nm, respectively.
Applications in Oxidative Stress-Related Diseases
MitoSOX™ Red has been widely adopted in various research fields to investigate the role of mitochondrial superoxide in the pathogenesis of numerous diseases.
Neurodegenerative Diseases: Mitochondrial dysfunction and the resultant oxidative stress are key pathological features of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). MitoSOX™ Red allows for the direct visualization and quantification of mitochondrial superoxide production in neuronal cells and animal models of these diseases, providing insights into disease mechanisms and the efficacy of potential therapeutics. For instance, studies have used MitoSOX Red to demonstrate increased mitochondrial ROS in cellular models of Parkinson's disease and the protective effects of antioxidant compounds.
Cardiovascular Diseases: The cardiovascular system is highly dependent on mitochondrial energy production, making it susceptible to oxidative damage. MitoSOX™ Red has been instrumental in studying the role of mitochondrial superoxide in conditions like diabetic cardiomyopathy, ischemia-reperfusion injury, and hypertension. Researchers have utilized this probe to show that elevated glucose levels lead to increased mitochondrial oxidant levels in cardiomyocytes, a key factor in the development of diabetic cardiomyopathy.
Drug Development: In the pharmaceutical industry, MitoSOX™ Red serves as a critical tool for screening compounds that may modulate mitochondrial ROS production. It can be used in high-throughput screening assays to identify potential drug candidates that either reduce oxidative stress by scavenging superoxide or, conversely, induce it for therapeutic purposes, such as in cancer therapy.
Data Presentation
The following table summarizes representative quantitative data from studies utilizing this compound to assess mitochondrial superoxide levels in various disease models.
| Disease Model | Cell/Tissue Type | Treatment | Fold Change in this compound Fluorescence (vs. Control) | Reference |
| Coronary Artery Disease | Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidized LDL (oxLDL) | 1.477 | |
| Coronary Artery Disease | Endothelial Colony-Forming Cells (ECFCs) from CAD patients | Oxidized LDL (oxLDL) | 1.309 (compared to non-CAD patients) | |
| Diabetic Cardiomyopathy | Cardiomyocytes | High Glucose | Increased | |
| Neurodegeneration (Parkinson's Model) | SH-SY5Y cells | MPP+ | Significantly Increased | |
| Vascular Stress | Bovine Aortic Endothelial Cells | Oscillatory Shear Stress | ~1.8 |
Experimental Protocols
I. Preparation of Reagents
-
MitoSOX™ Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX™ Red reagent in 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO). This stock solution is unstable and should be prepared fresh or aliquoted and stored at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
MitoSOX™ Red Working Solution (100 nM to 5 µM): On the day of the experiment, dilute the 5 mM stock solution to the desired final concentration in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free culture medium. The optimal concentration should be determined empirically for each cell type and experimental condition, but a concentration of 5 µM is commonly used. It is critical not to exceed a 5 µM concentration as it can induce cytotoxic effects.
II. Staining Protocol for Adherent Cells (Microscopy)
-
Culture adherent cells on sterile glass coverslips or in imaging-compatible multi-well plates.
-
Remove the culture medium and wash the cells once with pre-warmed HBSS or a suitable buffer.
-
Add a sufficient volume of the MitoSOX™ Red working solution to completely cover the cells.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light. The optimal incubation time may vary between cell types.
-
Gently wash the cells three times with the warm buffer.
-
Mount the coverslips in warm buffer for immediate imaging or proceed with counterstaining as desired.
III. Staining Protocol for Suspension Cells (Flow Cytometry)
-
Harvest suspension cells by centrifugation (e.g., 400 x g for 5 minutes).
-
Wash the cells once with pre-warmed HBSS or a suitable buffer.
-
Resuspend the cells in the MitoSOX™ Red working solution at a density of approximately 1 x 10⁶ cells/mL.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm buffer, centrifuging after each wash.
-
Resuspend the cells in fresh buffer and analyze immediately by flow cytometry. MitoSOX™ Red fluorescence is typically detected in the PE channel (excited at 488 nm with emission collected around 585/42 nm).
IV. Controls
-
Positive Control: To induce mitochondrial superoxide production, cells can be treated with agents such as Antimycin A (a complex III inhibitor) or a combination of rotenone (a complex I inhibitor) and succinate. High glucose can also be used to induce oxidative stress.
-
Negative Control: To confirm the specificity of the signal for superoxide, cells can be pre-treated with a superoxide dismutase (SOD) mimetic like MnTBAP or a mitochondrial-targeted antioxidant such as Mito-TEMPO.
Visualizations
Caption: A flowchart of the this compound experimental protocol.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A Closer Look at Mitochondrial Dysfunction With this compound Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Preparation and Use of MitoSOX™ Red for Mitochondrial Superoxide Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoSOX™ Red is a fluorogenic dye specifically designed for the highly selective detection of superoxide within the mitochondria of live cells. As a cell-permeant reagent, it rapidly and selectively accumulates in the mitochondria. Once localized, MitoSOX™ Red is oxidized by superoxide, but not by other reactive oxygen species (ROS) or reactive nitrogen species (RNS), leading to a robust red fluorescence.[1][2][3] The oxidized probe binds to mitochondrial nucleic acids, which significantly enhances its fluorescence.[1][4] This characteristic makes MitoSOX™ Red a valuable tool for investigating mitochondrial dysfunction and oxidative stress in various research and drug development applications.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative parameters for the preparation and use of MitoSOX™ Red working solution from a Dimethyl Sulfoxide (DMSO) stock.
| Parameter | Value | Notes |
| Stock Solution Concentration | 5 mM | Prepared by dissolving 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO. |
| Storage of Stock Solution | -20°C to -80°C | Protect from light and avoid repeated freeze-thaw cycles. For long-term storage, aliquoting is recommended. |
| Working Solution Concentration | 100 nM - 10 µM | The optimal concentration should be determined empirically for each cell type and application. A common starting range is 0.5 µM to 5 µM. |
| Diluent for Working Solution | Serum-free cell culture medium, Phosphate-Buffered Saline (PBS), or Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺. | The choice of buffer can be optimized for the specific cell type and experimental conditions. |
| Incubation Time | 10 - 30 minutes | Incubation should be carried out at 37°C, protected from light. |
| Excitation/Emission Wavelengths | ~510 nm / ~580 nm | For selective detection of the superoxide oxidation product, excitation at ~396-405 nm is recommended. |
Experimental Protocols
Protocol 1: Preparation of MitoSOX™ Red Working Solution
This protocol describes the preparation of a 5 µM working solution from a 5 mM DMSO stock.
Materials:
-
MitoSOX™ Red reagent (50 µg vial)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Warming buffer (e.g., HBSS with calcium and magnesium, or serum-free medium)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare 5 mM Stock Solution:
-
Allow the vial of MitoSOX™ Red reagent to warm to room temperature before opening.
-
Add 13 µL of anhydrous DMSO to the vial containing 50 µg of MitoSOX™ Red to create a 5 mM stock solution.
-
Vortex briefly to ensure the reagent is fully dissolved.
-
Note: The stock solution is stable for at least a month when stored at -20°C and protected from light. For longer-term storage, aliquot into smaller volumes to avoid multiple freeze-thaw cycles.
-
-
Prepare 5 µM Working Solution:
-
Warm the desired buffer (e.g., HBSS with Ca²⁺/Mg²⁺) to 37°C.
-
Dilute the 5 mM stock solution 1:1000 in the pre-warmed buffer to achieve a final working concentration of 5 µM. For example, add 1 µL of the 5 mM stock solution to 1 mL of buffer.
-
Vortex the working solution gently to mix.
-
Note: The working solution should be prepared fresh for each experiment and used promptly.
-
Protocol 2: Staining of Live Cells for Mitochondrial Superoxide Detection
This protocol provides a general procedure for staining adherent or suspension cells with MitoSOX™ Red.
Materials:
-
Cells of interest (adherent or in suspension)
-
Complete cell culture medium
-
MitoSOX™ Red working solution (prepared as in Protocol 1)
-
Warming buffer (e.g., HBSS with Ca²⁺/Mg²⁺)
-
Fluorescence microscope or flow cytometer
Procedure for Adherent Cells:
-
Plate cells on coverslips or in a suitable imaging dish and culture until they reach the desired confluency.
-
Remove the culture medium and wash the cells once with pre-warmed buffer.
-
Add a sufficient volume of the MitoSOX™ Red working solution to completely cover the cells.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells gently three times with the warm buffer.
-
Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters.
Procedure for Suspension Cells:
-
Harvest the cells by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Resuspend the cell pellet in the pre-warmed MitoSOX™ Red working solution at a density of approximately 1 x 10⁶ cells/mL.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light, with gentle agitation.
-
Pellet the cells by centrifugation and discard the supernatant.
-
Wash the cells by resuspending the pellet in warm buffer and centrifuging again. Repeat this wash step two more times.
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Resuspend the final cell pellet in fresh warm buffer for analysis by flow cytometry or fluorescence microscopy.
Mandatory Visualizations
Caption: Experimental workflow for mitochondrial superoxide detection using MitoSOX™ Red.
Caption: Mechanism of MitoSOX™ Red for detecting mitochondrial superoxide.
References
Application Notes: Co-staining for Mitochondrial Superoxide and Mass Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Low Micromolar Concentrations of the Superoxide Probe MitoSOX Uncouple Neural Mitochondria and Inhibit Complex IV - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MitoSOX™ Red Staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MitoSOX™ Red, a fluorescent probe for the detection of mitochondrial superoxide.
Frequently Asked Questions (FAQs)
Q1: Why is my MitoSOX™ Red staining diffuse throughout the cytoplasm instead of being localized to the mitochondria?
A1: A diffuse cytoplasmic signal with MitoSOX™ Red can be caused by several factors, primarily related to dye concentration, cell health, and mitochondrial membrane potential.
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High Dye Concentration: Using a MitoSOX™ Red concentration that is too high can lead to non-specific staining and cytotoxic effects, causing altered mitochondrial morphology and redistribution of the fluorescent product to the cytosol and nucleus.[1][2] It is recommended to optimize the concentration for each cell type, generally in the range of 100 nM to 5 µM.[3][4][5]
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Loss of Mitochondrial Membrane Potential: The accumulation of MitoSOX™ Red in the mitochondria is dependent on the mitochondrial membrane potential. If the mitochondrial membrane potential is compromised, the probe may not be effectively sequestered, leading to its diffusion into the cytoplasm.
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Cell Stress or Damage: Stressed or unhealthy cells may have damaged mitochondria, which can release the oxidized dye into the cytoplasm. Ensure that cells are healthy and in the logarithmic growth phase before staining.
Troubleshooting Steps:
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Optimize MitoSOX™ Red Concentration: Perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions. Start with a lower concentration (e.g., 0.2–1 µM) and incrementally increase it.
-
Check Cell Viability: Ensure cells are healthy and have a high viability (≥90%) before staining.
-
Use a Mitochondrial Co-stain: To confirm mitochondrial localization, co-stain with a mitochondrial marker like MitoTracker™ Green.
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Control for Mitochondrial Membrane Potential: As an optional control, you can assess the mitochondrial membrane potential using a dye like TMRE or MitoTracker™ Deep Red to ensure that the diffuse signal is not due to a global loss of membrane potential.
Q2: I am observing a strong fluorescent signal in the nucleus. What could be the cause?
A2: Nuclear staining is a common artifact observed with MitoSOX™ Red and can arise from the following:
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Mechanism of Action: MitoSOX™ Red is a derivative of ethidium bromide. Upon oxidation by superoxide within the mitochondria, the resulting product, 2-hydroxyethidium, can intercalate with nucleic acids. This oxidized product can diffuse out of the mitochondria and bind to nuclear DNA, leading to a strong nuclear signal.
-
Excessive Dye Concentration and Incubation Time: High concentrations of MitoSOX™ Red and prolonged incubation times can exacerbate the issue of nuclear localization. Using concentrations above 5 µM has been shown to cause redistribution of fluorescence to the nucleus.
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Mitochondrial Damage: Damaged mitochondria can release the oxidized, DNA-binding form of the dye into the cytoplasm, which can then enter the nucleus.
Troubleshooting Steps:
-
Reduce Dye Concentration and Incubation Time: Optimize these parameters to minimize non-specific nuclear staining. Try a lower concentration range (e.g., 100 nM to 1 µM) and a shorter incubation time (e.g., 10-30 minutes).
-
Image Cells Promptly: Image the cells as soon as possible after staining and washing, ideally within 2 hours, as the signal can change over time.
-
Gentle Cell Handling: Be gentle during the washing steps to avoid damaging the cells and their mitochondria.
-
Selective Excitation: To selectively detect the superoxide-specific oxidation product, use an excitation wavelength of 396 nm instead of the more common 510 nm.
Q3: My MitoSOX™ Red signal is very weak or absent.
A3: A weak or absent signal may indicate issues with the reagent, staining procedure, or the biological system itself.
-
Improper Reagent Storage and Handling: MitoSOX™ Red is light-sensitive and prone to oxidation. It should be stored at -20°C, protected from light and air. Avoid repeated freeze-thaw cycles.
-
Incorrect Incubation Temperature: Incubation should be performed at 37°C to ensure the cells are in a physiological state that allows for active uptake of the dye by the mitochondria.
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Low Superoxide Levels: The cells may not be producing a detectable level of mitochondrial superoxide under your experimental conditions.
-
Low Dye Concentration: The concentration of MitoSOX™ Red used may be too low to produce a detectable signal.
Troubleshooting Steps:
-
Proper Reagent Handling: Ensure the MitoSOX™ Red stock solution is prepared correctly in anhydrous DMSO and stored properly. Prepare fresh working solutions for each experiment.
-
Optimize Incubation Conditions: Incubate cells at 37°C in a CO₂ incubator and protect them from light throughout the staining and imaging process.
-
Use a Positive Control: Treat cells with a known inducer of mitochondrial superoxide, such as Antimycin A or MitoPQ, to confirm that the staining procedure is working.
-
Optimize Dye Concentration: If the signal is consistently weak, try increasing the MitoSOX™ Red concentration within the recommended range.
Quantitative Data Summary
The following table summarizes the recommended concentrations and incubation times for MitoSOX™ Red staining from various sources. It is crucial to empirically determine the optimal conditions for your specific cell type and experimental setup.
| Parameter | Recommended Range | Key Considerations | Source(s) |
| Stock Solution Concentration | 5 mM in anhydrous DMSO | Prepare fresh or aliquot and store at -80°C to avoid freeze-thaw cycles. | |
| Working Solution Concentration | 100 nM - 5 µM | Concentrations >5 µM can be cytotoxic and lead to artifacts. Optimization is critical. | |
| Incubation Time | 10 - 30 minutes | Longer incubation times can increase non-specific staining. | |
| Incubation Temperature | 37°C | Essential for active mitochondrial uptake. |
Experimental Protocols & Workflows
MitoSOX™ Red Staining Protocol
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
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Cell Preparation: Culture cells to the desired confluence on a suitable imaging surface (e.g., glass-bottom dishes, coverslips). Ensure cells are healthy and in the logarithmic growth phase.
-
Reagent Preparation:
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Prepare a 5 mM MitoSOX™ Red stock solution by dissolving 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO.
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Prepare a fresh working solution by diluting the stock solution in a suitable buffer (e.g., HBSS with Ca²⁺/Mg²⁺ or phenol red-free medium) to the desired final concentration (typically between 100 nM and 5 µM). Pre-warm the working solution to 37°C.
-
-
Staining:
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Remove the culture medium from the cells.
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Add the pre-warmed MitoSOX™ Red working solution to the cells, ensuring the entire surface is covered.
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Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator, protected from light.
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-
Washing:
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Gently wash the cells three times with a pre-warmed buffer (e.g., HBSS or phenol red-free medium) to remove excess dye.
-
-
Imaging:
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Image the cells immediately using a fluorescence microscope.
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For selective detection of the superoxide-specific product, use an excitation wavelength of ~396 nm and an emission wavelength of ~580 nm. Alternatively, excitation at ~510 nm can be used, but may be less specific.
-
Experimental Workflow for MitoSOX™ Red Staining
Caption: Experimental workflow for MitoSOX™ Red staining.
Troubleshooting Diffuse Staining
The following decision tree can help guide your troubleshooting process if you are observing diffuse MitoSOX™ Red staining.
Caption: Troubleshooting decision tree for diffuse MitoSOX™ Red staining.
References
- 1. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abpbio.com [abpbio.com]
MitoSOX Red nuclear staining instead of mitochondrial
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the unexpected nuclear staining of MitoSOX Red, a fluorescent probe designed for the specific detection of mitochondrial superoxide in live cells.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound staining localizing to the nucleus instead of the mitochondria?
There are several potential reasons for observing nuclear instead of mitochondrial staining with this compound:
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Mechanism of Action: this compound is a cell-permeant dye that selectively targets mitochondria. Once inside, it is oxidized by superoxide to a red-fluorescent product, ethidium.[1] This oxidized ethidium can then diffuse out of the mitochondria and intercalate with nucleic acids, including nuclear DNA, leading to nuclear fluorescence.[1]
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High Probe Concentration: Using this compound at concentrations higher than recommended can lead to its accumulation in the nucleus.[1][2] It is crucial to optimize the concentration to minimize non-specific staining.[1]
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Mitochondrial Damage: If the mitochondria in your cells are damaged or have a compromised membrane potential, they may release the oxidized this compound into the cytoplasm. This can result in increased staining in other cellular compartments, including the nucleus.
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Prolonged Incubation: Incubating cells with this compound for too long can also contribute to nuclear staining.
Q2: What is the underlying mechanism of this compound?
MitoSOX™ Red is a live-cell permeant reagent that is rapidly and selectively targeted to the mitochondria. In the mitochondrial matrix, it is oxidized by superoxide, but not significantly by other reactive oxygen species (ROS) or reactive nitrogen species (RNS). The oxidation product, 2-hydroxyethidium, then binds to nucleic acids and emits a strong red fluorescence.
Q3: Can the oxidized form of this compound bind to mitochondrial DNA?
Yes, the oxidized product of this compound becomes highly fluorescent upon binding to nucleic acids, which includes both mitochondrial and nuclear DNA.
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound nuclear staining.
Problem: Predominant nuclear staining with faint or no mitochondrial signal.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound nuclear staining.
Quantitative Data Summary
| Parameter | Recommended Range | Potential Issue if Exceeded |
| This compound Concentration | 1-5 µM | Increased nuclear staining, cytotoxicity |
| Incubation Time | 10-30 minutes | Nuclear redistribution of the dye |
| Incubation Temperature | 37°C | Reduced mitochondrial uptake at lower temperatures |
| Excitation Wavelength | ~510 nm or ~396 nm | Non-specific fluorescence |
| Emission Wavelength | ~580 nm |
Experimental Protocols
Standard Protocol for this compound Staining in Adherent Cells
This protocol is a starting point and may require optimization for different cell types.
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Cell Preparation:
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Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Reagent Preparation:
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Prepare a 5 mM stock solution of this compound by dissolving 50 µg in 13 µL of DMSO.
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On the day of the experiment, prepare a working solution of 1-5 µM this compound by diluting the stock solution in warm (37°C) HBSS or other suitable buffer.
-
-
Staining:
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Remove the culture medium from the cells.
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Wash the cells once with warm HBSS.
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Add the this compound working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Washing:
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Remove the this compound working solution.
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Wash the cells three times with warm HBSS.
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-
Imaging:
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Image the cells immediately using a fluorescence microscope with the appropriate filter sets (Excitation: ~510 nm, Emission: ~580 nm). For more selective detection of superoxide, an excitation of ~396 nm can be used.
-
Mechanism of this compound Action and Nuclear Staining
Caption: Mechanism of this compound and potential for nuclear staining.
References
Technical Support Center: MitoSOX™ Red Indicator
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the MitoSOX™ Red indicator to measure mitochondrial superoxide.
Troubleshooting Guide: Low Signal Intensity
This section addresses common issues that can lead to low or absent MitoSOX Red fluorescence signals.
Q1: My this compound signal is very weak or undetectable. What are the primary causes?
A1: Low signal intensity in a this compound assay can stem from several factors, ranging from probe handling and cell health to the experimental setup itself. The most common culprits include suboptimal probe concentration, insufficient incubation time, poor cell health, or low levels of mitochondrial superoxide in your specific cell model. It is also crucial to ensure your imaging equipment is configured correctly.
Q2: How can I be sure that my this compound probe is active and working correctly?
A2: The this compound reagent is sensitive to light and oxidation.[1] Improper storage or handling can compromise its effectiveness.
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Storage: Always store the DMSO stock solution at -20°C or -80°C, protected from light.[2][3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
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Preparation: Prepare the working solution fresh for each experiment.[4] The stock solution in DMSO is generally stable for only one day. Allow the vial to warm to room temperature before opening to prevent condensation.
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Positive Controls: Use a positive control to confirm that the probe can detect superoxide. Treating cells with agents known to induce mitochondrial superoxide, such as Antimycin A, Rotenone, or MitoPQ, is a reliable way to validate the assay.
Q3: My cells are healthy, but the signal is still low. Could my staining protocol be the issue?
A3: Yes, the staining protocol is critical for optimal results. Several parameters should be optimized for your specific cell type and experimental conditions.
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Concentration: The optimal working concentration of this compound can vary significantly between cell types. While a common starting point is 5 µM, it is highly recommended to perform a titration to find the ideal concentration for your cells, typically ranging from 0.1 µM to 5 µM. Using a concentration that is too low can result in a weak signal.
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Incubation Time & Temperature: Incubation time and temperature are crucial for the probe to accumulate in the mitochondria. Incubate cells with the this compound working solution for 10 to 30 minutes at 37°C. Incubation at 37°C is generally more effective than at room temperature as it aligns with the physiological state of the cells and promotes active uptake of the dye.
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Staining Media: Perform the staining in a suitable buffer like Hank's Balanced Salt Solution (HBSS) with calcium and magnesium or a serum-free medium. The presence of serum can interfere with the assay.
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Washing Steps: After incubation, wash the cells gently three times with a pre-warmed buffer to remove excess probe.
Q4: Is it possible that my cells are not producing enough mitochondrial superoxide to be detected?
A4: This is a distinct possibility. Basal levels of mitochondrial superoxide can be low in healthy, unstressed cells.
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Induction of Superoxide Production: To confirm that your experimental system is capable of producing a detectable signal, use a known inducer of mitochondrial superoxide. Agents like Antimycin A (a complex III inhibitor) or Rotenone (a complex I inhibitor) are commonly used for this purpose. This helps to establish a dynamic range for your assay.
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Cell Type and Metabolism: The metabolic state of your cells can influence superoxide production. Cells relying heavily on glycolysis may have lower basal mitochondrial respiration and, consequently, lower superoxide levels.
Q5: Could my instrument settings be affecting the signal detection?
A5: Incorrect instrument settings are a common reason for poor signal detection.
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Excitation and Emission Wavelengths: For selective detection of the superoxide-specific oxidation product, an excitation wavelength of approximately 396 nm is recommended, with an emission peak around 580 nm. While excitation at 510 nm can also generate a signal, it may be less specific.
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Microscope/Flow Cytometer Settings: Ensure the detector gain or PMT voltage is set appropriately. If the signal is weak, you may need to increase the gain. However, be cautious of increasing background noise. Always include an unstained control to set the baseline fluorescence.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of this compound? A: this compound is a cell-permeant fluorogenic dye that selectively targets mitochondria. Once inside the mitochondria, it is specifically oxidized by superoxide, but not by other reactive oxygen species (ROS) or reactive nitrogen species (RNS). The oxidized product then binds to mitochondrial nucleic acids, emitting a bright red fluorescence.
Q: Why does my this compound staining appear in the nucleus? A: Nuclear staining can occur if the concentration of this compound is too high or the incubation time is too long. The oxidized, fluorescent product of this compound can diffuse out of the mitochondria and bind to nuclear DNA. Optimizing the probe concentration and incubation time for your specific cell type is crucial to minimize this artifact.
Q: Can I fix my cells after this compound staining? A: No, this compound is not fixable. The assay should be performed on live cells, and imaging should be completed within a few hours of staining.
Q: How should I prepare the this compound stock and working solutions? A: To prepare a 5 mM stock solution, dissolve 50 µg of this compound in 13 µL of high-quality, anhydrous DMSO. This stock solution should be prepared fresh and is generally not stable for more than one day. For the working solution, dilute the stock solution in a suitable buffer (like HBSS with Ca2+ and Mg2+) to the desired final concentration (typically between 0.1 and 5 µM).
Q: What are appropriate positive and negative controls for a this compound experiment? A:
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Positive Controls: To induce mitochondrial superoxide production, you can treat cells with agents like Antimycin A, Rotenone, or MitoPQ.
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Negative Controls: To inhibit superoxide formation, you can use superoxide scavengers like Mito-TEMPO or superoxide dismutase (SOD).
Data Presentation
Table 1: Recommended Reagent Concentrations & Incubation Times
| Parameter | Recommended Range | Starting Point | Notes |
| This compound Working Concentration | 0.1 - 5 µM | 2.5 - 5 µM | Optimization is critical for each cell type to maximize signal and minimize toxicity/artifacts. |
| Incubation Time | 10 - 30 minutes | 20 minutes | Longer incubation times may lead to artifacts like nuclear staining. |
| Incubation Temperature | 37°C | 37°C | Incubation at physiological temperature promotes dye uptake. |
| Antimycin A (Positive Control) | Varies by cell type | 10 µM | Induces superoxide production by inhibiting Complex III. |
| Rotenone (Positive Control) | Varies by cell type | 1-5 µM | Induces superoxide production by inhibiting Complex I. |
Table 2: Instrument Settings for Signal Detection
| Instrument | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |
| Fluorescence Microscope | ~396 nm (Optimal/Specific) or ~510 nm | ~580 nm | Excitation at 396 nm is more selective for the superoxide-specific product. |
| Flow Cytometer | 488 nm or 561 nm laser | PE or equivalent channel (~585 nm) | Use unstained cells to set baseline fluorescence. |
Experimental Protocols
Detailed Protocol for this compound Staining (for Adherent Cells in a 96-well plate)
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Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
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Reagent Preparation:
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Allow the vial of this compound to warm to room temperature before opening.
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Prepare a 5 mM stock solution by dissolving 50 µg of this compound in 13 µL of anhydrous DMSO.
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Prepare a fresh working solution by diluting the 5 mM stock solution in pre-warmed (37°C) HBSS with Calcium and Magnesium to the desired final concentration (e.g., 5 µM). Protect the working solution from light.
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-
Control Preparation (Optional but Recommended):
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Positive Control: Prepare a working solution of your chosen inducer (e.g., 10 µM Antimycin A) in HBSS.
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Unstained Control: Prepare wells with cells that will not be treated with this compound to measure background autofluorescence.
-
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Cell Treatment:
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Remove the culture medium from the wells.
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Wash the cells once with pre-warmed PBS.
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For positive control wells, add the inducer solution and incubate for the desired time (e.g., 30 minutes). For other wells, add fresh HBSS.
-
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Staining:
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Remove the medium/treatment solution from all wells.
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Add 100 µL of the this compound working solution to each well (except for the unstained control wells).
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Incubate the plate for 10-30 minutes at 37°C, protected from light.
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Wash:
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Gently remove the this compound working solution.
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Wash the cells three times with 100 µL of warm HBSS.
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Imaging:
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Add 100 µL of warm HBSS or phenol red-free medium to each well.
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Immediately image the cells using a fluorescence microscope or plate reader with the appropriate filter sets (e.g., Ex: 396 nm / Em: 580 nm). Analyze the data as soon as possible, as the signal is not stable over long periods.
-
Visualizations
Experimental Workflow
Caption: Workflow for mitochondrial superoxide detection using this compound.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low this compound signal intensity.
References
Technical Support Center: MitoSOX Red and Phenol Red Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of MitoSOX Red in the presence of phenol red, a common pH indicator in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the potential effect of phenol red on this compound fluorescence measurements?
A1: Phenol red can significantly interfere with this compound fluorescence assays.[1][2][3] This interference can manifest in two primary ways:
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Increased Background Fluorescence: Phenol red itself is fluorescent and can contribute to the overall background signal, thereby reducing the signal-to-noise ratio of the assay.[4] This makes it more challenging to detect subtle changes in mitochondrial superoxide levels.
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Fluorescence Quenching: Phenol red can absorb light in the same spectral region as this compound's excitation and emission, potentially leading to a quenching of the fluorescent signal.[3] This can result in an underestimation of superoxide production.
Q2: How do the spectral properties of phenol red and this compound lead to interference?
A2: The interference arises from the overlap in their respective spectral properties. This compound has an excitation maximum at approximately 510 nm and an emission maximum around 580 nm. Phenol red has a broad absorbance spectrum that can overlap with the excitation and emission wavelengths of this compound, and it is also known to be fluorescent.
Q3: Is it necessary to use phenol red-free medium for this compound assays?
A3: Yes, it is highly recommended to use phenol red-free medium for all steps of a this compound assay, including cell culture, incubation with the probe, and fluorescence measurement. Using phenol red-free medium is a critical step to minimize background fluorescence and avoid signal quenching, thus ensuring the accuracy and reliability of your results.
Q4: What are the consequences of using a medium containing phenol red for my this compound experiment?
A4: Using a medium with phenol red can lead to several issues:
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Inaccurate Quantification: The increased background and potential signal quenching will make it difficult to accurately quantify the levels of mitochondrial superoxide.
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Reduced Sensitivity: The lower signal-to-noise ratio will decrease the sensitivity of the assay, making it harder to detect small but biologically significant changes in superoxide production.
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Misinterpretation of Results: The artifacts introduced by phenol red could lead to misinterpretation of the experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments that may be related to phenol red interference.
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Presence of phenol red in the cell culture medium or buffers. | Switch to a phenol red-free medium (e.g., DMEM without phenol red) and phenol red-free buffers (e.g., HBSS) for all experimental steps. |
| Autofluorescence from cells or other media components (e.g., riboflavin). | Use a phenol red-free medium specifically designed for fluorescence imaging to reduce overall autofluorescence. Include an unstained control to assess the level of cellular autofluorescence. | |
| Excess this compound probe. | Optimize the concentration of this compound. Higher concentrations can lead to non-specific staining and increased background. | |
| Low this compound Signal | Quenching of the fluorescent signal by phenol red. | Immediately switch to phenol red-free medium and buffers for all subsequent experiments. |
| Suboptimal probe concentration or incubation time. | Titrate the this compound concentration and optimize the incubation time for your specific cell type and experimental conditions. | |
| Low levels of mitochondrial superoxide. | Include a positive control (e.g., treatment with Antimycin A) to ensure the assay is working correctly and that your detection instrument is sensitive enough. | |
| Inconsistent or Variable Results | Fluctuations in background fluorescence due to phenol red. | Standardize the use of phenol red-free reagents across all experiments to ensure consistency. |
| Uneven loading of the this compound probe. | Ensure homogenous mixing of the this compound working solution and even application to all wells. |
Experimental Protocols
Key Experiment: Measuring Mitochondrial Superoxide Using this compound
This protocol outlines the essential steps for a reliable this compound assay, emphasizing the exclusion of phenol red.
Materials:
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Cells of interest
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Phenol red-free cell culture medium (e.g., DMEM without phenol red)
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This compound Mitochondrial Superoxide Indicator
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Anhydrous DMSO
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Phenol red-free Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
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Positive control (e.g., Antimycin A)
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Negative control (e.g., a superoxide scavenger like Mito-TEMPO)
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Fluorescence microscope or plate reader with appropriate filters (Excitation: ~510 nm, Emission: ~580 nm)
Protocol:
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Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere and grow in phenol red-free medium.
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Preparation of this compound Stock Solution: Prepare a 5 mM stock solution of this compound by dissolving it in anhydrous DMSO.
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Preparation of this compound Working Solution: On the day of the experiment, dilute the 5 mM stock solution to a final working concentration (typically 1-5 µM) in warm, phenol red-free HBSS or phenol red-free medium.
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Cell Treatment (Optional): If applicable, treat the cells with your experimental compounds in phenol red-free medium for the desired duration.
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Probe Incubation: Remove the culture medium and wash the cells once with warm, phenol red-free HBSS. Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
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Washing: Gently wash the cells two to three times with warm, phenol red-free HBSS to remove any excess probe.
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Fluorescence Measurement: Add fresh, warm, phenol red-free HBSS or phenol red-free medium to the cells. Immediately measure the fluorescence using a fluorescence microscope or plate reader with the appropriate filter set (Excitation ~510 nm, Emission ~580 nm).
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Controls: Concurrently, analyze cells treated with a positive control to induce superoxide production and a negative control to confirm the specificity of the signal. Also, include an unstained cell sample to measure autofluorescence.
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Data Analysis: Quantify the fluorescence intensity. For microscopy, this can be the mean fluorescence intensity per cell. For plate reader assays, it will be the total fluorescence intensity per well. Normalize the data as appropriate for your experiment (e.g., to cell number or protein concentration).
Visualizations
Below are diagrams to illustrate the key concepts and workflows discussed.
References
MitoSOX Red artifacts and false positives
Welcome to the technical support center for MitoSOX Red, a widely used fluorescent probe for detecting mitochondrial superoxide. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate potential artifacts and avoid false positives in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cell-permeant fluorogenic dye specifically designed to detect superoxide in the mitochondria of live cells.[1][2][3][4][5] It is a derivative of dihydroethidium (also known as hydroethidine or HE) and contains a cationic triphenylphosphonium group that facilitates its accumulation in actively respiring mitochondria due to the negative mitochondrial membrane potential. Once localized in the mitochondria, this compound is oxidized by superoxide to form 2-hydroxyethidium, which then intercalates with mitochondrial DNA (mtDNA) and emits a bright red fluorescence.
Q2: What are the primary sources of artifacts and false positives when using this compound?
Several factors can lead to artifacts and false positives with this compound:
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Oxidation by other species: While highly selective for superoxide, this compound can be oxidized by other reactive oxygen species (ROS) and reactive nitrogen species (RNS), albeit to a lesser extent. This can lead to a non-specific fluorescent signal.
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Probe concentration: High concentrations of this compound (>5 µM) can be cytotoxic, alter mitochondrial morphology, and cause the probe to leak into the cytosol and nucleus. This can lead to off-target fluorescence. Furthermore, high concentrations can induce mitochondrial uncoupling and inhibit complex IV of the electron transport chain, which can paradoxically alter superoxide production.
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Mitochondrial membrane potential: The accumulation of this compound in the mitochondria is dependent on the mitochondrial membrane potential. Any experimental condition or compound that disrupts this potential can affect probe loading and lead to inaccurate measurements.
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Cell death: During cell death, an increase in free nucleic acids can lead to increased fluorescence of the oxidized probe, resulting in a false positive signal for superoxide production.
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Photodegradation and auto-oxidation: this compound is sensitive to light and can auto-oxidize, leading to background fluorescence.
Q3: How can I distinguish between the superoxide-specific signal and non-specific fluorescence?
The oxidation of this compound by superoxide specifically generates 2-hydroxyethidium, which has a distinct excitation spectrum compared to the product formed by non-specific oxidation (ethidium). To selectively detect the superoxide-specific product, it is recommended to use an excitation wavelength of approximately 396-400 nm. Excitation at the more commonly used 510 nm wavelength can excite both the specific and non-specific oxidation products, potentially leading to an overestimation of superoxide levels.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. This compound concentration is too high. 2. Probe auto-oxidation. 3. Suboptimal washing steps. | 1. Titrate the this compound concentration to determine the optimal concentration for your cell type (typically in the range of 100 nM to 5 µM). 2. Prepare fresh working solutions of this compound for each experiment and protect from light. 3. Ensure thorough but gentle washing of cells with pre-warmed buffer after incubation with the probe. |
| Weak or no signal | 1. Low mitochondrial membrane potential. 2. Incorrect filter sets used for detection. 3. Incubation temperature is too low. 4. Insufficient incubation time. | 1. Verify mitochondrial health and membrane potential using a potentiometric dye like TMRM or JC-1. 2. Use a filter set appropriate for the superoxide-specific product (Excitation: ~400 nm, Emission: ~580-610 nm). 3. Incubate cells at 37°C to ensure active mitochondrial uptake. 4. Optimize the incubation time for your specific cell type and experimental conditions (typically 10-30 minutes). |
| Nuclear or cytosolic staining | 1. This compound concentration is too high, leading to probe redistribution. 2. Compromised cell membrane integrity. | 1. Reduce the concentration of this compound. 2. Assess cell viability using a live/dead stain to ensure measurements are performed on healthy cells. |
| Inconsistent results | 1. Variation in cell density. 2. Inconsistent incubation times or temperatures. 3. Probe degradation. | 1. Ensure consistent cell seeding density across all experiments. 2. Strictly control incubation parameters. 3. Aliquot the this compound stock solution and store it properly at -20°C or -80°C, protected from light and moisture, to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Validation of this compound Signal using Positive and Negative Controls
This protocol is essential to confirm that the observed this compound fluorescence is indeed due to mitochondrial superoxide.
Materials:
-
Cells of interest
-
This compound reagent
-
Culture medium
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Positive Control: Antimycin A (induces mitochondrial superoxide production) or MitoPQ.
-
Negative Controls:
-
Mito-TEMPO (a mitochondria-targeted superoxide scavenger).
-
PEG-SOD (a cell-permeable superoxide dismutase mimetic).
-
DETA NONOate (a nitric oxide donor that reacts with superoxide).
-
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Control Pre-treatment (for negative controls):
-
For Mito-TEMPO or PEG-SOD, pre-incubate cells with the scavenger for 30-60 minutes before adding this compound.
-
For DETA NONOate, prepare the solution fresh and add it to the cells within 1 minute of preparation, incubating for 30 minutes.
-
-
This compound Loading:
-
Prepare a 5 µM working solution of this compound in pre-warmed HBSS or culture medium. Note: The optimal concentration should be determined empirically for each cell type and should not exceed 5 µM.
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Positive Control Treatment: For the positive control group, add Antimycin A or MitoPQ to the cells during the last 10-15 minutes of the this compound incubation.
-
Washing: Gently wash the cells three times with pre-warmed HBSS.
-
Imaging and Analysis:
-
Immediately image the cells using a fluorescence microscope or flow cytometer.
-
For microscopy, use an excitation wavelength of ~400 nm and an emission wavelength of ~580 nm for selective detection of the superoxide-specific product.
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Quantify the fluorescence intensity. A significant increase in fluorescence in the positive control group and a significant decrease in the negative control groups compared to the untreated group validates the specificity of the this compound signal.
-
Protocol 2: Dual-Wavelength Excitation for Specific Superoxide Detection
This protocol helps to differentiate the superoxide-specific 2-hydroxyethidium from the non-specific oxidation product, ethidium.
Materials:
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Cells stained with this compound as described in Protocol 1.
-
A fluorescence microscope equipped with filter sets for two different excitation wavelengths.
Procedure:
-
Image Acquisition:
-
Channel 1 (Superoxide-specific): Acquire an image using an excitation filter centered around 396-400 nm and an emission filter around 580-610 nm.
-
Channel 2 (Non-specific): Acquire an image of the same field of view using an excitation filter centered around 488-510 nm and an emission filter around 580-610 nm.
-
-
Image Analysis:
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Compare the fluorescence intensity between the two channels. A strong signal in Channel 1 relative to Channel 2 is indicative of specific superoxide production.
-
A strong signal in Channel 2 may suggest the presence of other oxidizing species or artifacts.
-
Data Presentation
Table 1: Spectral Properties of this compound and its Oxidation Products
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound (unoxidized) | ~396 | ~510 | Weakly fluorescent. |
| 2-hydroxyethidium (superoxide-specific product) | ~396 and ~510 | ~580-610 | Excitation at ~396 nm is more selective for this product. |
| Ethidium (non-specific oxidation product) | ~488-510 | ~610 | Can be excited by the same wavelength used for the oxidized probe's secondary peak. |
Table 2: Recommended Concentrations of Controls for this compound Validation
| Control | Type | Working Concentration | Incubation Time |
| Antimycin A | Positive | 10-20 µM | 10-15 minutes |
| MitoPQ | Positive | 30 µM | 18 hours |
| Mito-TEMPO | Negative | 10-100 µM | 30-60 minutes |
| PEG-SOD | Negative | 50-100 U/mL | 30-60 minutes |
| DETA NONOate | Negative | 30 µM | 30 minutes |
Visualizations
Caption: Mechanism of this compound and potential for artifacts.
Caption: A logical workflow for troubleshooting this compound experiments.
References
Technical Support Center: Optimizing MitoSOX Red for Hypoxic Cell Conditions
Welcome to the technical support center for the use of MitoSOX Red in hypoxic cell conditions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when measuring mitochondrial superoxide in a low-oxygen environment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for hypoxic experiments?
A1: The optimal working concentration of this compound can vary depending on the cell type but should be determined empirically. A concentration that is too high can lead to cytotoxic effects and altered mitochondrial morphology.[1] It is recommended to start with a concentration range of 100 nM to 5 µM.[2][3] For many applications, a concentration of 1 µM is suggested to reliably detect relative differences in mitochondrial ROS formation, as higher concentrations (e.g., 5 µM) may lead to non-specific labeling and mitochondrial toxicity.[4][5] It's crucial to use the lowest concentration that provides a detectable signal without excessive laser intensity.
Q2: How long should I incubate my cells with this compound under hypoxia?
A2: The recommended incubation time for cells with this compound is typically between 15 to 30 minutes at 37°C. The staining buffer should be pre-warmed to 37°C to ensure sufficient staining. It is critical to protect the cells from light during incubation.
Q3: Can I fix my cells after this compound staining?
A3: No, cells stained with this compound should be imaged live and are not fixable. It is recommended to analyze the cells within 2 hours of staining.
Q4: How specific is this compound for mitochondrial superoxide?
A4: this compound is designed to be selectively oxidized by superoxide over other reactive oxygen species (ROS) and reactive nitrogen species (RNS). The cationic triphenylphosphonium group facilitates its accumulation in the mitochondria. However, it's important to be aware that under certain conditions, this compound can be oxidized by other species, and its fluorescence can be influenced by factors other than superoxide levels. For highly specific detection, excitation at 396 nm is recommended, as this wavelength selectively excites the superoxide oxidation product. To confirm the specificity of the signal, it is advisable to use positive and negative controls, such as superoxide dismutase (SOD) mimetics.
Q5: Why is it important to pre-equilibrate media and buffers to hypoxic conditions?
A5: It is critical to pre-equilibrate all media and buffers in a hypoxic incubator for at least 24 hours before the experiment. This ensures that the oxygen concentration in the solutions matches the experimental hypoxic conditions, preventing the re-oxygenation of cells during staining and washing steps, which could alter mitochondrial ROS production.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No difference in mROS levels between normoxic and hypoxic groups. | 1. Inadequate staining. 2. Issues with the hypoxic treatment. 3. Insufficient hypoxia duration. | 1. Compare both groups to a negative control (unstained cells). If both resemble the negative control, refer to "No MitoSOX-positive cells" below. 2. Verify the functionality of the hypoxic incubator, including the oxygen sensor. 3. Ensure consistent this compound concentrations were used for both groups. 4. Mitochondrial ROS can increase rapidly under hypoxia, with differences detectable within 10 minutes. Consider optimizing the duration of hypoxic exposure. |
| No MitoSOX-positive cells in either normoxic or hypoxic groups. | 1. Incorrect this compound concentration (too low). 2. Improper incubation conditions (e.g., cold buffer). 3. Use of cell lines with inherent mitochondrial damage (e.g., Rho0 cells). | 1. Ensure the working solution was prepared correctly and the concentration is optimized for your cell line. 2. Use pre-warmed (37°C) medium/buffer for incubation. 3. Confirm the mitochondrial function of your cell line. |
| High levels of mROS in both normoxic and hypoxic groups. | 1. False positive signals from non-hypoxic factors. 2. Use of certain inhibitors or viral vectors. | 1. Identify and eliminate potential sources of oxidative stress in your normoxic control group. 2. Be aware that treatments like lentiviral infection or inhibitors such as rotenone and antimycin A can induce mROS production. |
| High background fluorescence or non-mitochondrial staining. | 1. This compound concentration is too high. 2. Probe redistribution due to decreased mitochondrial membrane potential. | 1. Titrate the this compound concentration to the lowest effective level for your cell type (recommended range 0.1-5 µM). 2. Be aware that some experimental conditions can alter mitochondrial membrane potential, which may affect probe accumulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Reagent Preparation:
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Allow the vial of this compound to warm to room temperature before opening.
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To prepare a 5 mM stock solution, dissolve 50 µg of this compound in 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
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The stock solution is unstable and should be aliquoted into small volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C, protected from light. The working solution can be stored at 4°C for up to one week, protected from light.
-
-
Working Solution Preparation:
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On the day of the experiment, dilute the 5 mM stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to the desired final working concentration (typically between 0.1-5 µM).
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For hypoxic experiments, use a buffer that has been pre-equilibrated to the hypoxic condition.
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Protocol 2: Staining and Analysis of Hypoxic Cells by Flow Cytometry
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Cell Preparation:
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Seed cells in a 6-well plate and grow to the desired confluence (typically 70-80%).
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Place the cells in a hypoxic incubator (e.g., 1% O2, 5% CO2, 94% N2) for the desired duration. Ensure all media and buffers used from this point forward have been pre-equilibrated to the hypoxic conditions.
-
-
Staining:
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Remove the culture medium and add the pre-warmed, hypoxia-equilibrated this compound working solution to the cells.
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Incubate for 15-30 minutes at 37°C in the hypoxic incubator, protected from light.
-
-
Cell Harvesting and Washing:
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For adherent cells, wash gently three times with pre-warmed, hypoxia-equilibrated medium or HBSS.
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Digest the cells with pre-warmed trypsin-EDTA for 3-5 minutes.
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Centrifuge the cells at 400 x g for 3 minutes at room temperature and resuspend in hypoxia-pretreated medium.
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Adjust the cell concentration to 1-5 x 10^6 cells/mL.
-
-
Flow Cytometry Analysis:
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Analyze the cells immediately using a flow cytometer.
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Measure this compound fluorescence in the PE channel (excitation ~488 nm, emission ~580 nm). Note that for more specific detection of superoxide, an excitation of 396 nm is recommended if your instrument allows.
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It is recommended to run samples from low to high expected ROS levels (e.g., normoxic then hypoxic samples).
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Include appropriate controls:
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Negative Control: Unstained cells to set the baseline fluorescence.
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Positive Control: Cells treated with an agent known to induce mitochondrial superoxide, such as antimycin A or rotenone.
-
-
Visual Guides
References
- 1. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. MitoSOX™ Red Mitochondrial Superoxide Indicator, for live-cell imaging, 10 vials x 50 μg - FAQs [thermofisher.com]
- 4. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low Micromolar Concentrations of the Superoxide Probe MitoSOX Uncouple Neural Mitochondria and Inhibit Complex IV - PMC [pmc.ncbi.nlm.nih.gov]
issues with MitoSOX Red cytotoxicity at high concentrations
Welcome to the technical support center for MitoSOX Red. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to this compound, with a particular focus on cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is MitoSOX™ Red and how does it work?
MitoSOX™ Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells.[1][2][3][4] It is a derivative of dihydroethidium that is cell-permeant and rapidly accumulates in the mitochondria due to its positively charged triphenylphosphonium (TPP⁺) group.[5] Once inside the mitochondria, it is oxidized by superoxide, but not significantly by other reactive oxygen species (ROS) or reactive nitrogen species (RNS), to a product that binds to nucleic acids and exhibits red fluorescence.
Q2: What are the typical working concentrations for this compound?
The optimal working concentration can vary depending on the cell type. However, a general range of 100 nM to 5 µM is suggested. Many protocols recommend starting with a concentration between 0.5 µM and 5 µM and optimizing for the specific experimental conditions to maximize the signal-to-noise ratio while minimizing toxicity. It is often found that concentrations lower than the manufacturer's initial recommendation (e.g., 0.2–1 µM instead of 5 µM) are optimal.
Q3: What are the known cytotoxic effects of high this compound concentrations?
Concentrations exceeding 5 µM can lead to significant cytotoxic effects. These effects include:
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Altered mitochondrial morphology.
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Redistribution of the fluorescent signal to the cytosol and nucleus.
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Uncoupling of mitochondrial respiration.
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Inhibition of Complex IV of the electron transport chain.
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A decrease in mitochondrial membrane potential, which can lead to the diffusion of the probe out of the mitochondria.
Q4: Why does nuclear and cytosolic staining occur at high concentrations?
High concentrations of this compound can damage mitochondria. The oxidized form of this compound becomes highly fluorescent upon binding to nucleic acids. When mitochondria are compromised due to toxicity, the probe can leak out and stain nuclear and cytosolic components, leading to artifacts.
Q5: How can I be sure my signal is specific to mitochondrial superoxide?
To ensure specificity, it is crucial to perform proper controls. Negative controls can include treating cells with a superoxide dismutase (SOD) mimetic or a superoxide scavenger, which should prevent the oxidation of the probe. Additionally, recent findings suggest that selectively exciting the superoxide-specific oxidation product at ~396 nm (with emission at ~580 nm), rather than the traditional 510 nm, provides better discrimination from other oxidation products.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Nuclear and/or Diffuse Cytosolic Staining | 1. Concentration too high: Using this compound at concentrations >5 µM can induce cytotoxicity, leading to mitochondrial damage and probe redistribution. 2. Incubation time too long: Prolonged incubation, even at lower concentrations, can lead to off-target effects. 3. Compromised Cell Health: Unhealthy cells may have reduced mitochondrial membrane potential, preventing proper probe accumulation. | 1. Optimize Concentration: Perform a concentration titration to find the lowest effective concentration (typically 0.1-5 µM) that provides a good signal-to-noise ratio for your cell type. 2. Optimize Incubation Time: Reduce the incubation time. A 10-30 minute incubation at 37°C is generally sufficient. 3. Verify Cell Health: Ensure cells are healthy and in the logarithmic growth phase before staining. Use a mitochondrial co-stain (e.g., MitoTracker Green) to confirm mitochondrial integrity and localization. |
| Weak or No Signal | 1. Concentration too low: The concentration of the probe may be insufficient for detection in your specific cell type or experimental setup. 2. Suboptimal Incubation: Incubation at room temperature instead of 37°C can reduce dye uptake and signal intensity. 3. Probe Degradation: this compound is sensitive to light and air. Improper storage or handling can lead to degradation. 4. Incorrect Filter Sets: Using incorrect excitation/emission wavelengths will result in poor signal detection. | 1. Increase Concentration: Gradually increase the concentration within the recommended range (0.1-5 µM). 2. Ensure Proper Incubation: Incubate cells at 37°C to facilitate active uptake of the dye. 3. Proper Handling: Store the stock solution at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment. 4. Verify Filters: Use appropriate filter sets. For standard detection, use Ex/Em of ~510/580 nm. For highly specific detection of the superoxide product, use Ex/Em of ~396/580 nm. |
| Inconsistent Results | 1. Variable Incubation Conditions: Inconsistent temperature or exposure to light can affect results. 2. Cell Density Variation: Different cell densities can lead to variability in dye uptake and signal. 3. Buffer Composition: Some media components, like antioxidants (e.g., beta-mercaptoethanol), can interfere with ROS detection. | 1. Standardize Protocol: Strictly control incubation time and temperature (37°C). Protect cells from light at all stages of the experiment. 2. Standardize Cell Seeding: Use a consistent cell density for all experiments. 3. Use Appropriate Buffer: Use a simple buffer like HBSS (with Ca/Mg) or a serum-free medium for staining to avoid interference. |
Quantitative Data Summary
High concentrations of this compound can be detrimental to mitochondrial function. It is critical to use the probe within its optimal, non-toxic range.
Table 1: Recommended vs. Cytotoxic Concentrations of this compound
| Parameter | Recommended Range | Potentially Cytotoxic Range | Observed Effects of Cytotoxicity |
| Working Concentration | 0.1 µM - 5 µM | > 5 µM | Altered mitochondrial morphology, probe redistribution, cell death. |
| Incubation Time | 10 - 30 minutes | > 30 minutes (Dose-dependent) | Increased off-target staining and potential for artifacts. |
Table 2: Effects of High this compound Concentrations on Mitochondrial Function
| Mitochondrial Parameter | Effect of High this compound Concentration (>5 µM) | Reference |
| Respiratory Coupling | Uncouples mitochondrial respiration | |
| ATP Synthesis | Severe loss of ATP synthesis-linked respiration | |
| Electron Transport Chain | Inhibition of Complex IV | |
| Membrane Potential (ΔΨm) | Can lead to a decrease in ΔΨm |
Experimental Protocols
Protocol 1: Standard Staining of Live Cells with this compound
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.
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Cell Preparation: Plate cells on coverslips or appropriate imaging dishes and grow to the desired confluency.
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Prepare this compound Stock Solution: Dissolve 50 µg of this compound in 13 µL of high-quality, anhydrous DMSO to make a 5 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light.
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Prepare Working Solution: On the day of the experiment, warm the stock solution to room temperature. Dilute the 5 mM stock solution in a suitable warm buffer (e.g., HBSS with Ca/Mg or serum-free medium) to the desired final concentration (e.g., 500 nM to 5 µM).
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Cell Staining: Remove the culture medium from the cells. Add the this compound working solution to cover the cells.
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Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
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Wash: Gently wash the cells three times with a warm buffer to remove excess probe.
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Imaging: Immediately image the cells using fluorescence microscopy with the appropriate filter sets (e.g., Ex/Em: 510/580 nm).
Protocol 2: Optimization of this compound Concentration
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Cell Seeding: Plate cells at a consistent density in a multi-well plate suitable for imaging or flow cytometry.
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Concentration Gradient: Prepare a series of this compound working solutions with varying concentrations (e.g., 100 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, 10 µM).
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Positive Control (Optional): Include a condition where cells are treated with a known inducer of mitochondrial superoxide, such as Antimycin A (e.g., 2 µM), to ensure the probe is working.
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Staining: Stain the cells with the different concentrations of this compound according to the standard protocol (Protocol 1).
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Analysis:
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Microscopy: Acquire images and assess the signal intensity and localization. Look for the concentration that gives a bright mitochondrial signal without significant nuclear or cytosolic background.
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Flow Cytometry: Quantify the mean fluorescence intensity for each concentration.
-
-
Select Optimal Concentration: Choose the lowest concentration that provides a robust and specific mitochondrial signal in your positive control condition without causing visible signs of toxicity (e.g., nuclear staining, cell detachment) in your untreated condition.
Visualizations
Diagram 1: Experimental Workflow for this compound Staining
Caption: A standard workflow for staining live cells with this compound.
Diagram 2: Pathway of this compound-Induced Cytotoxicity
Caption: Mechanism of cytotoxicity from high this compound concentrations.
Diagram 3: Troubleshooting Logic for this compound Staining
Caption: A decision tree for troubleshooting common this compound issues.
References
how to minimize variability in MitoSOX Red experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their MitoSOX Red experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic dye specifically designed for the detection of superoxide within the mitochondria of live cells.[1][2][3] This cell-permeant reagent selectively targets mitochondria. Once inside, it is oxidized by superoxide, leading to a bright red fluorescence.[1][2] The oxidized probe binds to nucleic acids, which enhances its fluorescence. It is important to note that this compound is selective for superoxide over other reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation and emission wavelengths for oxidized this compound are approximately 510 nm and 580 nm, respectively. For more specific detection of superoxide, an excitation of around 400 nm can be used.
Q3: How should this compound be stored?
This compound reagent should be stored at -20°C, protected from light and moisture. It is often packaged with an oxygen scavenging pouch to extend its shelf life. It is recommended to allow the vial to warm to room temperature before opening. The DMSO stock solution is generally unstable and should be used fresh or aliquoted and stored at -20°C or -80°C, avoiding repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: High background or non-specific staining (e.g., nuclear staining).
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Cause: The concentration of this compound may be too high, or the incubation time may be too long. Concentrations exceeding 5 μM can lead to cytotoxic effects and redistribution of the dye to the nucleus and cytosol.
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Solution: Optimize the this compound concentration and incubation time for your specific cell type and experimental conditions. Start with a lower concentration (e.g., 0.5-2.5 µM) and a shorter incubation time (e.g., 10-15 minutes). Ensure thorough washing after staining to remove excess dye.
Problem 2: No or very weak this compound signal.
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Cause: The concentration of this compound may be too low, or the incubation conditions may be suboptimal. Insufficient incubation time or performing the incubation at a low temperature can also lead to a weak signal. Another possibility is that the cells are not producing significant amounts of mitochondrial superoxide under the experimental conditions.
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Solution: Increase the concentration of this compound, ensuring it does not exceed cytotoxic levels. Ensure the incubation is performed at 37°C. Include a positive control (e.g., treatment with Antimycin A or Rotenone) to confirm that the reagent and detection system are working correctly.
Problem 3: High variability between replicate wells or experiments.
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Cause: Variability can be introduced at multiple stages, including inconsistent cell density, variations in dye concentration or incubation time, and differences in the timing of measurements. Cell health and passage number can also contribute to variability.
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Solution: Standardize your protocol as much as possible. Use cells at a consistent confluency and passage number. Prepare a master mix of the this compound working solution to ensure consistency across wells. Ensure precise timing for incubation and washing steps. For plate reader-based assays, be gentle during washing steps to avoid detaching cells. Normalizing the this compound signal to a mitochondrial mass marker (like MitoTracker Green) or cell number can help to reduce variability.
Problem 4: The this compound signal appears diffuse and not localized to the mitochondria.
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Cause: This can occur if the mitochondrial membrane potential is compromised, which can affect the uptake and retention of the dye in the mitochondria. High concentrations of this compound can themselves disrupt mitochondrial function.
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Solution: Use the lowest effective concentration of this compound. Consider co-staining with a mitochondrial membrane potential-sensitive dye like TMRE or TMRM in a separate well to assess mitochondrial health. However, be aware of potential spectral overlap if co-staining in the same sample.
Quantitative Data Summary
| Parameter | Recommended Range | Key Considerations |
| This compound Stock Solution | 5 mM in DMSO | Prepare fresh or aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| This compound Working Concentration | 0.1 - 5 µM | Optimal concentration is cell-type dependent. Higher concentrations (>5 µM) can be cytotoxic. |
| Incubation Time | 10 - 30 minutes | Shorter times (e.g., 10-15 min) may reduce artifacts. |
| Incubation Temperature | 37°C | Crucial for optimal dye uptake and reaction. |
| Excitation/Emission Wavelengths | Ex: ~510 nm / Em: ~580 nm | For specific superoxide detection, an excitation of ~400 nm can be used. |
Experimental Protocols
General Staining Protocol for Adherent Cells
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Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Reagent Preparation:
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Prepare a 5 mM stock solution of this compound by dissolving 50 µg in 13 µL of high-quality, anhydrous DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., pre-warmed HBSS with Ca/Mg or serum-free medium) to the desired working concentration (typically 0.5 - 5 µM).
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells 2-3 times with a pre-warmed buffer to remove any unbound probe.
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Imaging: Image the cells immediately using a fluorescence microscope or flow cytometer with the appropriate filter sets.
Controls for the Experiment
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Positive Control: To induce mitochondrial superoxide production, treat cells with an agent like Antimycin A (e.g., 10 µM) or Rotenone.
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Negative Control: To confirm the specificity of the signal, pre-treat cells with a superoxide scavenger like Mito-TEMPO or a superoxide dismutase (SOD) mimetic.
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Unstained Control: Cells that have not been treated with this compound to determine the level of background autofluorescence.
Visualizations
Caption: A flowchart illustrating the key steps in a this compound experiment.
Caption: A decision tree to guide troubleshooting common this compound issues.
References
Validation & Comparative
A Head-to-Head Comparison: MitoSOX Red vs. Dihydroethidium for Superoxide Detection
For researchers, scientists, and drug development professionals navigating the complexities of reactive oxygen species (ROS) detection, the choice of a reliable probe for superoxide is critical. This guide provides an in-depth, objective comparison of two commonly used fluorescent probes: MitoSOX Red and dihydroethidium (DHE). We will delve into their mechanisms, specificity, and performance, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
This compound and dihydroethidium (DHE) are both valuable probes for detecting superoxide, a key player in various physiological and pathological processes. However, they differ significantly in their subcellular localization and specificity. This compound is specifically designed to target mitochondria, the primary site of cellular superoxide production. In contrast, DHE measures superoxide in the cytoplasm. A crucial consideration is that the red fluorescence emitted by DHE is not exclusively indicative of superoxide, as it can be oxidized to other fluorescent products. Therefore, for accurate superoxide quantification, especially when using DHE, high-performance liquid chromatography (HPLC) is the recommended analytical method.
Mechanism of Action
Both this compound and DHE are cell-permeant and, upon entering the cell, are oxidized by superoxide. This oxidation process leads to the generation of fluorescent products that can be detected and quantified.
Dihydroethidium (DHE): DHE can be oxidized to two main fluorescent products: 2-hydroxyethidium (2-OH-E+), which is a specific product of superoxide, and ethidium (E+), which can be formed through non-specific oxidation by other ROS and reactive nitrogen species (RNS)[1][2]. Both products intercalate with DNA, amplifying their fluorescence. However, their fluorescence spectra overlap, making it challenging to distinguish between the superoxide-specific signal and background noise using conventional fluorescence microscopy alone[1][2].
This compound: this compound is a derivative of DHE that is conjugated to a triphenylphosphonium cation. This modification facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential[1]. Similar to DHE, this compound is oxidized by superoxide to form a fluorescent product. The targeted nature of this compound allows for the specific measurement of mitochondrial superoxide.
Performance Comparison
The ideal probe for superoxide detection should exhibit high sensitivity and specificity, providing a clear signal with minimal background interference. Here, we compare the performance of this compound and DHE based on these key parameters.
| Feature | This compound | Dihydroethidium (DHE) | References |
| Target Analyte | Mitochondrial Superoxide | Cytoplasmic Superoxide | |
| Specificity for Superoxide | High, especially when analyzed by HPLC | Moderate; can be oxidized by other ROS/RNS to non-specific products. HPLC is required for specific detection of the superoxide product. | |
| Subcellular Localization | Mitochondria | Cytoplasm | |
| Primary Oxidation Product (Superoxide) | 2-hydroxy-mito-ethidium (2-OH-Mito-E+) | 2-hydroxyethidium (2-OH-E+) | |
| Non-Specific Oxidation Product | Mito-ethidium (Mito-E+) | Ethidium (E+) | |
| Detection Method | Fluorescence Microscopy, Flow Cytometry, HPLC | Fluorescence Microscopy, Flow Cytometry, HPLC | |
| Recommended Analytical Method | HPLC for highest specificity | HPLC is strongly recommended to distinguish 2-OH-E+ from E+ |
Spectral Properties
| Probe | Excitation (nm) | Emission (nm) | References |
| This compound (oxidized) | ~510 | ~580 | |
| Dihydroethidium (oxidized to 2-OH-E+) | ~396 / ~480 | ~579 | |
| Dihydroethidium (oxidized to E+) | ~518 | ~605 |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for the use of this compound and DHE, including sample preparation for HPLC analysis.
Staining of Live Cells with this compound
-
Preparation of Stock Solution: Dissolve 50 µg of this compound in 13 µL of high-quality, anhydrous DMSO to prepare a 5 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.
-
Preparation of Working Solution: On the day of the experiment, dilute the 5 mM stock solution to a final working concentration of 100 nM to 5 µM in a suitable buffer such as pre-warmed Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Cell Staining:
-
For adherent cells, grow cells on coverslips or in appropriate imaging dishes.
-
For suspension cells, wash and resuspend cells in the staining buffer.
-
Remove the culture medium and wash the cells once with pre-warmed buffer.
-
Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with pre-warmed buffer to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope or analyze by flow cytometry.
Staining of Live Cells with Dihydroethidium (DHE)
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of DHE in high-quality, anhydrous DMSO. Aliquot and store at -20°C to -80°C, protected from light.
-
Preparation of Working Solution: Dilute the stock solution to a final working concentration of 2-10 µM in a suitable buffer or serum-free medium immediately before use.
-
Cell Staining:
-
Wash cells with pre-warmed buffer.
-
Add the DHE working solution and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with pre-warmed buffer.
-
Analysis: Proceed with fluorescence microscopy or flow cytometry.
Sample Preparation for HPLC Analysis of this compound and DHE Oxidation Products
-
Cell Lysis: After staining and washing, detach the cells (if adherent) and pellet them by centrifugation. Lyse the cells in ice-cold methanol or a suitable lysis buffer.
-
Protein Precipitation: Add perchloric acid to the cell lysate to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the oxidized and unoxidized probes.
-
HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 column and a fluorescence detector. Use a gradient of acetonitrile and water with 0.1% trifluoroacetic acid as the mobile phase to separate the different oxidation products.
Visualizing the Source: Mitochondrial Superoxide Production
The primary source of cellular superoxide is the mitochondrial electron transport chain (ETC). During oxidative phosphorylation, electrons can leak from Complex I and Complex III and prematurely react with molecular oxygen to form superoxide radicals.
Caption: Electron leakage from Complexes I and III of the mitochondrial ETC leads to the formation of superoxide radicals.
Experimental Workflow: From Staining to Analysis
The following diagram outlines the general workflow for detecting superoxide using either this compound or DHE.
Caption: A generalized workflow for superoxide detection using fluorescent probes, from cell staining to various analysis methods.
Conclusion and Recommendations
Both this compound and DHE are powerful tools for investigating the role of superoxide in cellular processes. The choice between them should be guided by the specific research question.
-
For the specific detection of mitochondrial superoxide , this compound is the probe of choice due to its targeted localization.
-
For the detection of cytoplasmic superoxide , DHE is a suitable option.
-
For accurate and specific quantification of superoxide , it is imperative to use HPLC to separate and quantify the superoxide-specific oxidation product (2-hydroxyethidium or its mitochondrial counterpart) from non-specific oxidation products. Relying solely on red fluorescence intensity can be misleading and may lead to an overestimation of superoxide levels.
By understanding the strengths and limitations of each probe and employing the appropriate analytical techniques, researchers can obtain reliable and meaningful data on the intricate role of superoxide in health and disease.
References
A Comparative Guide to MitoSOX Red and MitoSOX Green for Mitochondrial Superoxide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MitoSOX Red and MitoSOX Green, two widely used fluorescent probes for the detection of mitochondrial superoxide (O₂•⁻). Understanding the nuances of these tools is critical for obtaining accurate and reliable data in research focused on oxidative stress, mitochondrial dysfunction, and related pathologies.
Probes Overview and Mechanism of Action
This compound and MitoSOX Green are cell-permeant fluorogenic dyes specifically designed to detect superoxide in the mitochondria of live cells.[1] Both probes are selectively targeted to the mitochondria due to their lipophilic cationic triphenylphosphonium (TPP) group, which facilitates their accumulation in response to the mitochondrial membrane potential.[2][3]
Once localized in the mitochondria, the probes are oxidized by superoxide, leading to a significant increase in their fluorescence.[1][4] This oxidation is highly selective for superoxide over other reactive oxygen species (ROS) and reactive nitrogen species (RNS), as demonstrated by in vitro assays. The oxidation of this compound results in a product that intercalates with mitochondrial nucleic acids, which enhances its fluorescence. The exact mechanism for the fluoresence enhancement of oxidized MitoSOX Green is not as clearly detailed but is also dependent on superoxide-mediated oxidation.
Quantitative Data Comparison
The following table summarizes the key quantitative and qualitative characteristics of this compound and MitoSOX Green based on available data. Direct comparative studies on parameters such as quantum yield and photostability are limited in the public domain.
| Feature | This compound | MitoSOX Green |
| Excitation Wavelength (Optimal) | ~510 nm | ~488 nm |
| Emission Wavelength (Optimal) | ~580 nm | ~510 nm |
| Alternative Excitation for Specificity | ~396 nm (to specifically detect the superoxide oxidation product) | Not reported |
| Fluorescence Color | Red | Green |
| Compatibility with Common Filter Sets | Rhodamine (TRITC) | FITC / GFP |
| Selectivity for Superoxide | High; not significantly oxidized by H₂O₂, NO•, or ONOO⁻ | High; not significantly oxidized by H₂O₂, NO•, or ONOO⁻ |
| Signal-to-Noise Ratio | Generally high, but can be cell-type and condition dependent. | Generally high, but can be cell-type and condition dependent. |
| Photostability | Data not readily available in comparative studies. | Data not readily available in comparative studies. |
| Quantum Yield | Data not readily available in comparative studies. | Data not readily available in comparative studies. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for fluorescence microscopy and flow cytometry.
Fluorescence Microscopy Protocol
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Reagent Preparation:
-
This compound: Prepare a 5 mM stock solution in anhydrous DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 0.5-5 µM in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
MitoSOX Green: Prepare a 1 mM stock solution in anhydrous DMF. Dilute the stock solution to a final working concentration of 0.5-5 µM in a suitable buffer.
-
-
Cell Staining:
-
Remove the culture medium and wash the cells once with pre-warmed buffer.
-
Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with the pre-warmed buffer to remove excess probe.
-
Imaging:
-
Mount the coverslips or place the dish on the microscope stage.
-
For this compound, use an excitation of ~510 nm and collect emission at ~580 nm. For more specific detection of superoxide, use an excitation of ~400 nm.
-
For MitoSOX Green, use an excitation of ~488 nm and collect emission at ~510 nm.
-
-
Controls:
-
Positive Control: Induce mitochondrial superoxide production by treating cells with an agent like Antimycin A (a complex III inhibitor) at a concentration of 1-10 µM for 30-60 minutes prior to or during staining.
-
Negative Control: Pre-treat cells with a superoxide scavenger, such as a cell-permeant SOD mimetic, before adding the MitoSOX probe.
-
Flow Cytometry Protocol
This protocol provides a framework for quantifying mitochondrial superoxide in a cell population.
-
Cell Preparation: Harvest and wash cells, then resuspend them in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) at a concentration of 1x10⁶ cells/mL.
-
Reagent Preparation: Prepare this compound or MitoSOX Green working solutions as described in the microscopy protocol.
-
Cell Staining:
-
Add the MitoSOX working solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light, with occasional gentle mixing.
-
-
Washing: Wash the cells twice with pre-warmed buffer by centrifugation and resuspension to remove excess probe.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in buffer.
-
For this compound, acquire data using the PE channel (or equivalent).
-
For MitoSOX Green, acquire data using the FITC channel (or equivalent).
-
-
Controls: Include unstained cells as a negative control and cells treated with an inducer of mitochondrial superoxide (e.g., Antimycin A) as a positive control.
Visualizations
Mitochondrial Superoxide Production Pathway
The following diagram illustrates the primary sites of superoxide production within the mitochondrial electron transport chain (ETC) and the mechanism of action for Antimycin A, a common positive control.
Caption: Mitochondrial electron transport chain and sites of superoxide production.
Experimental Workflow for Comparison
The following diagram outlines a typical experimental workflow for comparing this compound and MitoSOX Green.
Caption: Workflow for comparing this compound and MitoSOX Green performance.
Concluding Remarks
Both this compound and MitoSOX Green are powerful tools for the specific detection of mitochondrial superoxide. The choice between them will often depend on the specific experimental setup, including the available instrumentation and the potential for spectral overlap with other fluorophores used in multiplexing experiments. Careful optimization of staining conditions and the use of appropriate controls are paramount for obtaining meaningful and reproducible results. Researchers should also be aware of potential artifacts, such as changes in mitochondrial membrane potential that could affect probe accumulation, and should consider validating their findings with complementary methods.
References
- 1. Mitochondrial modulation-induced activation of vagal sensory neuronal subsets by antimycin A, but not CCCP or rotenone, correlates with mitochondrial superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Mitochondrial ROS Signaling in Organismal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Specificity of MitoSOX Red for Mitochondrial Superoxide Detection
In the intricate world of cellular signaling and pathology, reactive oxygen species (ROS) are key players. Among them, mitochondrial superoxide (O₂•⁻) is a primary species, generated as a byproduct of oxidative phosphorylation.[1][2] Accurately detecting this specific ROS within its subcellular origin is crucial for researchers in various fields, from neurodegenerative diseases to cardiovascular biology.[1][2] This guide provides an objective comparison of MitoSOX Red, a widely used fluorescent probe, with other ROS indicators, supported by experimental insights to aid in robust experimental design and data interpretation.
Understanding this compound: Mechanism and Specificity
This compound is a fluorogenic dye specifically designed for the highly selective detection of superoxide in the mitochondria of live cells.[1] It is a derivative of dihydroethidium (DHE), modified with a triphenylphosphonium (TPP) cation. This positively charged TPP moiety facilitates the probe's accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.
Once localized in the mitochondria, this compound is oxidized primarily by superoxide. This oxidation is the key to its specificity. While other ROS may oxidize the probe, only superoxide leads to the formation of a specific product, 2-hydroxyethidium, which then intercalates with mitochondrial nucleic acids to emit a strong red fluorescence. Other oxidants tend to form ethidium, a product whose fluorescence spectrum can overlap, creating a potential for artifacts.
The specificity of this compound for superoxide over other reactive oxygen and nitrogen species (ROS/RNS) has been demonstrated in cell-free systems. Furthermore, the oxidation of the probe can be prevented by superoxide dismutase (SOD), the enzyme that naturally scavenges superoxide, confirming its primary target.
Caption: Mechanism of this compound for mitochondrial superoxide detection.
Comparative Analysis of ROS Probes
While this compound is a powerful tool, its performance must be understood in the context of other available ROS probes. Each probe has a distinct specificity, localization, and set of advantages and limitations.
| Probe Name | Target ROS | Subcellular Localization | Advantages | Limitations & Potential Artifacts |
| This compound | Primarily Superoxide (O₂•⁻) | Mitochondria | High specificity for mitochondrial superoxide; live-cell compatible. | Can be oxidized by other ROS to form non-specific products; high concentrations can cause mitochondrial uncoupling and cytotoxicity; accumulation is dependent on mitochondrial membrane potential. |
| Dihydroethidium (DHE) | Superoxide (O₂•⁻) | General Cellular (Cytosol, Nucleus) | Parent compound of MitoSOX; useful for detecting general cellular superoxide. | Not targeted to mitochondria; oxidation by other sources can produce confounding signals. |
| CellROX Probes | Superoxide, Hydroxyl Radicals | General Cellular (Nucleus, Mitochondria) | Detects a broader range of ROS; available in different fluorescent colors. | Lacks specificity for a single ROS type and for mitochondria, detecting ROS in multiple compartments. |
| Amplex Red | Hydrogen Peroxide (H₂O₂) | Extracellular (detects H₂O₂ released from cells) | Highly sensitive and specific for H₂O₂. | Measures extracellular H₂O₂ only, which readily diffuses across membranes; requires an enzymatic reaction (horseradish peroxidase). |
| MitoPY1 | Hydrogen Peroxide (H₂O₂) | Mitochondria | Specifically detects H₂O₂ within mitochondria. | Specific to H₂O₂, not superoxide; may have different uptake and photostability properties compared to MitoSOX. |
| DCFH-DA | General ROS (H₂O₂, •OH, ONOO⁻) | General Cellular | Widely used for detecting general oxidative stress. | Prone to auto-oxidation and photo-oxidation; not specific for any single ROS and reacts with a wide range of oxidants. |
Experimental Protocols and Considerations
Accurate and reproducible data with this compound hinges on careful experimental design and execution.
Key Experimental Considerations:
-
Probe Concentration: It is crucial to use the lowest effective concentration of this compound. While 5 µM is commonly cited, studies suggest that concentrations this high can induce mitochondrial dysfunction, including uncoupling and inhibition of Complex IV. It is recommended to perform a titration to find the optimal concentration, with some studies suggesting 1 µM as a more reliable starting point.
-
Controls are Critical:
-
Positive Control: Treat cells with an agent known to induce mitochondrial superoxide, such as Antimycin A.
-
Negative Control: Pre-treat cells with a superoxide scavenger or SOD mimetic to confirm that the signal is indeed from superoxide.
-
-
Validation Methods: For the most rigorous specificity, fluorescence microscopy or flow cytometry results should be validated with HPLC-based methods. HPLC can physically separate and quantify the superoxide-specific 2-hydroxyethidium product from the non-specific ethidium product, providing unequivocal evidence of superoxide production.
-
Imaging Parameters: To better discriminate the superoxide-specific product, some protocols recommend using dual-wavelength excitation. The 2-hydroxyethidium product has a unique excitation peak around 400 nm that is absent in the ethidium product.
General Protocol for Live-Cell Imaging with this compound
-
Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-appropriate dishes to the desired confluency.
-
Prepare MitoSOX Working Solution: Prepare a fresh working solution of this compound (e.g., 1-5 µM) in a suitable buffer or serum-free medium. Protect the solution from light.
-
Cell Loading: Remove the culture medium and gently add the MitoSOX working solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light. The optimal incubation time may vary by cell type.
-
Wash: Gently wash the cells three times with a warm buffer (e.g., PBS or HBSS) to remove excess probe.
-
Imaging: Mount the cells in a warm buffer and proceed with imaging using fluorescence microscopy. Use an appropriate filter set for red fluorescence (Excitation/Emission: ~510/580 nm).
Caption: General experimental workflow for staining live cells with this compound.
Conclusion
This compound stands out as a highly valuable probe for specifically detecting superoxide within the mitochondria of living cells. Its design allows for targeted accumulation and a superoxide-specific oxidation product. However, researchers must be aware of its potential limitations, including concentration-dependent artifacts and the possibility of non-specific oxidation. By employing carefully optimized protocols, including appropriate controls and, where possible, validation with methods like HPLC, this compound can provide reliable and specific insights into the critical role of mitochondrial superoxide in health and disease.
References
A Researcher's Guide to Utilizing Antimycin A as a Positive Control for MitoSOX Red
For researchers, scientists, and drug development professionals investigating mitochondrial dysfunction, accurate detection of mitochondrial superoxide is paramount. MitoSOX Red has emerged as a widely used fluorescent probe for this purpose. To ensure the validity of experimental results, the use of a reliable positive control is crucial. Antimycin A, a potent inhibitor of mitochondrial complex III, serves as an excellent positive control by inducing a robust and reproducible increase in mitochondrial superoxide production. This guide provides a comprehensive comparison of this compound with other methods, detailed experimental protocols for using Antimycin A, and supporting data to aid in the design and interpretation of your experiments.
Performance Comparison of Mitochondrial Superoxide Indicators
The selection of an appropriate method for detecting mitochondrial superoxide depends on various factors, including the specific experimental question, the available equipment, and the desired level of quantification. While this compound is a popular choice for live-cell imaging, other methods offer distinct advantages.
| Method | Principle | Advantages | Disadvantages | Typical Fold Increase with Antimycin A |
| This compound | A cell-permeant fluorescent probe that accumulates in mitochondria and fluoresces upon oxidation by superoxide. | Enables live-cell imaging and flow cytometry; relatively easy to use. | Can be prone to artifacts; fluorescence intensity may not be directly proportional to superoxide levels. Reported to potentially inhibit Complex IV and uncouple mitochondria at higher concentrations[1]. | 3 to 7-fold increase in fluorescence intensity observed in various cell types.[2] |
| HPLC-based detection of 2-hydroxy-mito-ethidium | Separates and quantifies the specific superoxide oxidation product of this compound (2-hydroxy-mito-ethidium) from other oxidation products. | Highly specific for superoxide; provides quantitative results. | Requires cell lysis, more laborious, and not suitable for live-cell imaging. | Provides a more accurate quantification of the increase in the specific superoxide adduct. |
| Genetically-Encoded Probes (e.g., mt-roGFP, HyPer-Mito) | Genetically expressed fluorescent proteins that respond to changes in mitochondrial redox state or hydrogen peroxide levels. | Allows for real-time monitoring in living cells and specific subcellular targeting; ratiometric probes can provide more quantitative data. | Overexpression may alter cellular redox balance; may not be specific for superoxide. | Varies depending on the specific probe and experimental conditions. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Uses spin probes to directly detect and quantify superoxide. | Considered the gold standard for superoxide detection due to its high specificity and quantitative nature. | Requires specialized equipment; not suitable for imaging in live cells. | Provides absolute quantification of superoxide production rates. |
The Role of Antimycin A as a Positive Control
Antimycin A is a well-characterized inhibitor of the mitochondrial electron transport chain. It specifically binds to the Qi site of complex III (cytochrome c reductase), blocking the transfer of electrons from cytochrome b to ubiquinone. This inhibition leads to an accumulation of electrons upstream, resulting in the formation of a semiquinone radical at the Qo site of complex III, which then reduces molecular oxygen to produce superoxide.[3] This reliable mechanism of action makes Antimycin A an ideal positive control to validate the responsiveness of the this compound assay in a given experimental system.[4][5]
Experimental Protocols
Detailed Protocol for Using Antimycin A with this compound in Live Cells
This protocol is designed for fluorescence microscopy or flow cytometry analysis of mitochondrial superoxide production in cultured cells.
Materials:
-
This compound indicator (5 mM stock solution in DMSO)
-
Antimycin A (10 mM stock solution in ethanol or DMSO)
-
Cultured cells of interest
-
Appropriate cell culture medium (e.g., DMEM, HBSS with Ca2+/Mg2+)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) or in a multi-well plate and culture until they reach the desired confluency (typically 70-80%).
-
This compound Loading:
-
Prepare a fresh working solution of this compound by diluting the 5 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type to maximize the signal-to-noise ratio and minimize potential artifacts.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.
-
Antimycin A Treatment (Positive Control):
-
Prepare a working solution of Antimycin A by diluting the stock solution in the appropriate culture medium to a final concentration of 1-10 µM.
-
Add the Antimycin A working solution to the this compound-loaded cells.
-
Incubate for the desired time, typically ranging from 15 to 60 minutes, at 37°C. The incubation time should be optimized based on the cell type and experimental goals.
-
-
Imaging and Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission: ~510/580 nm). For more selective detection of superoxide, excitation at ~396 nm can be used. Capture images of both control (untreated) and Antimycin A-treated cells.
-
Flow Cytometry: After treatment, detach the cells (if adherent) and resuspend them in PBS. Analyze the fluorescence intensity of the cell suspension using a flow cytometer.
-
-
Data Quantification: Quantify the mean fluorescence intensity of the this compound signal in the mitochondrial region of interest for microscopy data or the mean fluorescence intensity of the cell population for flow cytometry data. Compare the fluorescence intensity of Antimycin A-treated cells to that of control cells to determine the fold increase in superoxide production.
Visualizing the Pathways and Processes
To further clarify the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Antimycin A signaling pathway for superoxide production.
Caption: Experimental workflow for this compound assay with Antimycin A.
Caption: Comparison of mitochondrial superoxide detection methods.
Conclusion
The use of Antimycin A as a positive control is an indispensable part of robust experimental design when using this compound to measure mitochondrial superoxide. By inducing a predictable and significant increase in superoxide production, Antimycin A allows researchers to confirm the efficacy of the this compound probe and validate their experimental system. This guide provides the necessary protocols and comparative information to empower researchers to confidently employ this essential control, thereby enhancing the reliability and reproducibility of their findings in the study of mitochondrial biology and disease.
References
- 1. Low Micromolar Concentrations of the Superoxide Probe MitoSOX Uncouple Neural Mitochondria and Inhibit Complex IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Negative Controls in MitoSOX Red Experiments
A Comprehensive Guide to Negative Controls for MitoSOX Red Experiments and a Comparison with Alternative Probes
For researchers, scientists, and drug development professionals studying mitochondrial dysfunction and oxidative stress, accurate measurement of mitochondrial superoxide is paramount. This compound has become a widely used tool for this purpose; however, its effective use is critically dependent on the implementation of appropriate negative controls to ensure the validity of the results. This guide provides a detailed overview of essential negative controls for this compound experiments, offers a comparison with alternative fluorescent probes, and presents detailed experimental protocols and data to aid in the selection of the most suitable method for your research needs.
This compound is a fluorogenic dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide. While it is a powerful tool, like all experimental techniques, it is susceptible to artifacts. Negative controls are essential to differentiate a true signal of mitochondrial superoxide production from non-specific fluorescence or artifacts. The implementation of robust negative controls is a cornerstone of rigorous scientific inquiry in this field.
Several types of negative controls should be considered:
-
Vehicle Control: This is the most basic and essential control. Cells are treated with the vehicle (e.g., DMSO, PBS) used to dissolve the experimental compound. This accounts for any effects of the solvent on mitochondrial superoxide production.[1]
-
Superoxide Scavengers: The most specific negative controls involve the use of agents that eliminate superoxide, thereby preventing the oxidation of this compound.
-
Superoxide Dismutase (SOD) and SOD Mimetics: SOD is the endogenous enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.[2] Cell-permeable SOD mimetics, such as MnTBAP and FeTCPP, can be used to quench mitochondrial superoxide and should lead to a significant reduction in the this compound signal.[3]
-
-
Inhibitors of Superoxide Production: These compounds prevent the formation of superoxide at its source.
-
Mitochondrial Uncouplers: Agents like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) dissipate the mitochondrial membrane potential. Since this compound accumulation in mitochondria is dependent on this potential, uncouplers can be used as a control to ensure that the observed signal is indeed localized to functional mitochondria.
Comparison of this compound with Alternative Probes
While this compound is a popular choice, several alternatives are available, each with its own set of advantages and disadvantages. The choice of probe should be guided by the specific experimental context, including the cell type, the expected magnitude of superoxide production, and the instrumentation available.
| Feature | This compound | MitoSOX Green | mito-roGFP | MitoBright ROS Deep Red |
| Mechanism of Action | Oxidation by superoxide leads to red fluorescence upon binding to mitochondrial DNA. | Oxidation by superoxide produces bright green fluorescence. | A genetically encoded ratiometric biosensor that reflects the mitochondrial glutathione redox state. | Oxidation by mitochondrial superoxide leads to deep-red fluorescence. |
| Excitation/Emission (nm) | ~510/580 (a more specific signal can be obtained with excitation at ~400 nm) | ~488/510 | Ratiometric imaging with excitation at ~405 nm and ~488 nm, emission at ~510 nm. | ~540/670 |
| Advantages | Widely used and well-characterized. Specific for superoxide over many other ROS. | Green fluorescence may be advantageous for multiplexing with red probes. | Ratiometric measurement is less susceptible to variations in probe concentration and illumination intensity. Genetically encoded, allowing for targeted expression. | Deep-red emission minimizes spectral overlap with other common fluorophores (e.g., GFP, RFP) and reduces background autofluorescence. Claims higher superoxide selectivity. |
| Disadvantages | Can be oxidized by other reactive species to some extent. High concentrations can be cytotoxic and may lead to cytosolic accumulation. Signal can be sensitive to photobleaching. | Less commonly used and characterized than this compound. | Requires transfection and expression of the biosensor, which may not be feasible in all systems. May not have the temporal resolution to detect rapid bursts of ROS. | Newer probe with less extensive validation in the peer-reviewed literature compared to this compound. |
| Negative Controls | SOD/SOD mimetics, DETA NONOate, Spermine NONOate, mitochondrial uncouplers, vehicle control. | SOD/SOD mimetics, vehicle control. | Treatment with reducing agents (e.g., DTT) and oxidizing agents (e.g., H2O2) to confirm sensor responsiveness. | Superoxide scavengers, vehicle control. |
Experimental Protocols
Protocol 1: Detection of Mitochondrial Superoxide using this compound with Negative Controls (Microscopy)
Materials:
-
This compound Mitochondrial Superoxide Indicator
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Positive Control (e.g., Antimycin A, MitoPQ)
-
Negative Controls:
-
Vehicle (DMSO)
-
SOD mimetic (e.g., 100 µM MnTBAP)
-
Inhibitor of superoxide formation (e.g., 2 mg/mL DETA NONOate)
-
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of this compound Stock Solution: Dissolve 50 µg of this compound in 13 µL of anhydrous DMSO to make a 5 mM stock solution. This solution is unstable and should be used fresh.
-
Preparation of Working Solution: Dilute the 5 mM stock solution in warm HBSS to a final working concentration of 500 nM to 5 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Treatment with Controls:
-
Negative Controls:
-
Vehicle Control: Add an equivalent volume of DMSO to a set of cells.
-
SOD Mimetic: Pre-incubate cells with the SOD mimetic (e.g., 100 µM MnTBAP) for 30-60 minutes before adding this compound.
-
Inhibitor of Superoxide Formation: Treat cells with freshly prepared 2 mg/mL DETA NONOate in HBSS for 30 minutes.
-
-
Positive Control: Treat cells with a known inducer of mitochondrial superoxide (e.g., 10 µM Antimycin A for 30-60 minutes or 30 µM MitoPQ for 18 hours) to confirm the assay is working.
-
-
Staining with this compound: Remove the culture medium and wash the cells once with warm HBSS. Add the this compound working solution to all wells (including control and experimental groups) and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells three times with warm HBSS.
-
Imaging: Immediately image the cells using a fluorescence microscope. For optimal specificity for superoxide, use an excitation wavelength of around 400 nm and emission detection at approximately 580 nm.
Protocol 2: Flow Cytometry Analysis of Mitochondrial Superoxide using this compound with Negative Controls
Materials:
-
Same as Protocol 1, with the addition of:
-
Trypsin-EDTA or other cell detachment solution
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Prepare Cells and Controls: Follow steps 1-3 from Protocol 1, treating cells in suspension or in plates prior to harvesting.
-
Harvest Cells (for adherent cells): After treatment, wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.
-
Staining: Resuspend the cell pellet in warm HBSS containing the appropriate concentration of this compound and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash: Centrifuge the cells and wash the pellet twice with warm FACS buffer.
-
Resuspend and Analyze: Resuspend the final cell pellet in cold FACS buffer and analyze immediately on a flow cytometer, typically using the PE channel for detection.
-
Data Analysis: Gate on the live cell population and analyze the mean fluorescence intensity of this compound in each sample. The negative control samples should show a significantly lower fluorescence intensity compared to the positive control and experimental samples with elevated superoxide.
Visualizing Experimental Design and Pathways
Caption: Experimental workflow for this compound experiments with controls.
Caption: Mitochondrial superoxide production and detection by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of MitoSOX Red: A Comparative Guide to its Cross-Reactivity with other Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
MitoSOX Red is a widely utilized fluorescent probe for the detection of mitochondrial superoxide (O₂•⁻), a key player in cellular signaling and oxidative stress. However, a critical aspect of its utility lies in its specificity. This guide provides an objective comparison of this compound's reactivity with superoxide versus other reactive oxygen species (ROS) and reactive nitrogen species (RNS), supported by experimental data and detailed protocols.
Performance Against Other Reactive Species: A Quantitative Comparison
This compound is designed for selective oxidation by superoxide. Upon reacting with O₂•⁻ in the mitochondria, it is oxidized and subsequently intercalates with mitochondrial nucleic acids, emitting a red fluorescence.[1][2] While highly selective, it is crucial to understand its potential for cross-reactivity with other ROS and RNS to ensure accurate interpretation of experimental results.
Data from cell-free systems demonstrates the high specificity of this compound for superoxide. The following table summarizes the relative fluorescence intensity of this compound upon exposure to various ROS and RNS, highlighting its preferential reaction with superoxide.
| Reactive Species | Generating System | Relative Fluorescence Intensity (%) |
| Superoxide (O₂•⁻) | Xanthine/Xanthine Oxidase | 100 |
| Hydrogen Peroxide (H₂O₂) | H₂O₂ | ~5 |
| Nitric Oxide (NO•) | DETA NONOate | ~2 |
| Peroxynitrite (ONOO⁻) | SIN-1 | ~8 |
| Hydroxyl Radical (•OH) | Fe²⁺/H₂O₂ (Fenton reaction) | Not significantly reactive |
This data is compiled from various sources and represents a qualitative summary. Actual values may vary depending on experimental conditions.
It is important to note that while fluorescence microscopy and plate-based assays provide valuable initial data, several studies emphasize that the red fluorescence from this compound is not an infallible indicator of superoxide.[3][4][5] Other one-electron oxidants can lead to the formation of different fluorescent products. Therefore, for unequivocal confirmation and quantification of mitochondrial superoxide, High-Performance Liquid Chromatography (HPLC) analysis is recommended to specifically detect the superoxide-specific product, 2-hydroxy-mito-ethidium (2-OH-Mito-E⁺).
Visualizing Mitochondrial ROS Generation
The following diagram illustrates the primary source of mitochondrial superoxide and the subsequent cascade leading to the formation of other reactive oxygen species.
Caption: Generation of mitochondrial superoxide from the ETC and its conversion to other ROS.
Experimental Protocols
To rigorously assess the specificity of this compound, a combination of cell-free and cell-based assays is recommended.
Cell-Free Specificity Assay
This protocol allows for the direct evaluation of this compound's reactivity with various ROS and RNS in a controlled environment.
Materials:
-
This compound stock solution (5 mM in DMSO)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
ROS/RNS generating systems (see table above for examples)
-
Superoxide dismutase (SOD) as a negative control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of this compound at a final concentration of 5 µM in the assay buffer.
-
In separate wells of the 96-well plate, add the this compound working solution.
-
Initiate the generation of specific ROS/RNS in each well using the appropriate generating system. For the superoxide control, add the xanthine/xanthine oxidase system. For the negative control, pre-incubate the superoxide-generating system with SOD (e.g., 100 U/mL) before adding this compound.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~510 nm and emission at ~580 nm. For more specific detection of the superoxide product, excitation at ~396 nm can be used.
Cell-Based Assay for Mitochondrial Superoxide Detection
This protocol outlines the use of this compound to detect changes in mitochondrial superoxide levels in live cells.
Materials:
-
Cultured cells of interest
-
This compound stock solution (5 mM in DMSO)
-
Cell culture medium
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Inducers of mitochondrial superoxide (e.g., Antimycin A, Rotenone)
-
Mitochondrial superoxide scavenger (e.g., Mito-TEMPO) as a negative control
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a working solution of this compound at a final concentration of 1-5 µM in pre-warmed cell culture medium. The optimal concentration should be determined empirically for each cell type to minimize potential artifacts.
-
Remove the existing culture medium and wash the cells with HBSS.
-
Incubate the cells with the this compound working solution for 10-30 minutes at 37°C, protected from light.
-
For positive control experiments, treat cells with an inducer of mitochondrial superoxide. For negative controls, pre-treat cells with a mitochondrial superoxide scavenger before or during this compound loading.
-
Wash the cells three times with warm HBSS.
-
Analyze the cells using a fluorescence microscope (Ex/Em: ~510/580 nm) or a flow cytometer (typically using the PE channel).
Experimental Workflow for Specificity Assessment
The following diagram outlines a comprehensive workflow for evaluating the specificity of this compound, from initial screening to definitive analysis.
Caption: A comprehensive workflow for the validation of this compound specificity.
Alternative Probes
While this compound is a powerful tool, other probes are available for detecting mitochondrial ROS. For instance, MitoPY1 is a fluorescent probe specifically designed for the detection of mitochondrial hydrogen peroxide. For researchers interested in genetically encoded sensors, mito-roGFP is a ratiometric fluorescent protein that can be used to monitor the mitochondrial glutathione redox state.
Conclusion
This compound demonstrates high selectivity for mitochondrial superoxide over other reactive oxygen and nitrogen species, making it a valuable tool for studying mitochondrial oxidative stress. However, researchers should be aware of the potential for non-specific oxidation and the formation of other fluorescent products. For the most accurate and reliable quantification of mitochondrial superoxide, fluorescence-based measurements should be complemented with HPLC analysis to specifically detect the 2-hydroxy-mito-ethidium product. By employing the detailed protocols and workflows outlined in this guide, researchers can confidently assess the specificity of this compound and obtain robust and reproducible data.
References
- 1. apexbt.com [apexbt.com]
- 2. MitoSOX™ Mitochondrial Superoxide Indicators, for live-cell imaging 10 vials x 50 μg [thermofisher.com]
- 3. HPLC-based monitoring of products formed from hydroethidine-based fluorogenic probes – The ultimate approach for intra-and extracellular superoxide detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroethidine- and MitoSOX-derived red fluorescence is not a reliable indicator of intracellular superoxide formation: another inconvenient truth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Measuring Mitochondrial Superoxide: MitoSOX™ Red in Flow Cytometry and Microscopy
For researchers, scientists, and drug development professionals investigating mitochondrial dysfunction and oxidative stress, the accurate measurement of mitochondrial superoxide is paramount. MitoSOX™ Red has emerged as a key fluorescent probe for this purpose. This guide provides a comprehensive comparison of two major analytical platforms for MitoSOX™ Red analysis: flow cytometry and fluorescence microscopy, supported by experimental data and detailed protocols.
MitoSOX™ Red is a cell-permeant fluorogenic dye that selectively targets mitochondria.[1][2][3] Once localized to the mitochondria, it is oxidized by superoxide, leading to a significant increase in its fluorescence.[1][2] This property allows for the quantification of mitochondrial superoxide production in live cells. Both flow cytometry and microscopy are powerful techniques for analyzing the fluorescence of MitoSOX™ Red, each offering distinct advantages and disadvantages.
Quantitative Comparison of Flow Cytometry and Microscopy
Flow cytometry enables the rapid analysis of a large population of cells, providing robust statistical data on the mean fluorescence intensity of MitoSOX™ Red across thousands of individual cells. In contrast, fluorescence microscopy offers detailed spatial resolution, allowing for the visualization of superoxide production within individual cells and even within specific mitochondrial networks.
A key study demonstrated a strong correlation between the two techniques in measuring mitochondrial superoxide production in response to various inducers. The following table summarizes the quantitative fold-increase in MitoSOX™ Red fluorescence intensity as measured by both flow cytometry and confocal microscopy in H9c2 cardiomyocytes and human coronary artery endothelial cells (HCAECs) after treatment with different stimuli.
| Inducer (Concentration, Duration) | Cell Type | Flow Cytometry (Fold Increase in Mean Fluorescence) | Confocal Microscopy (Qualitative Observation) | Reference |
| Antimycin A (50 µM, 1 h) | H9c2 | 4.6 ± 0.12 | Significant increase in mitochondrial fluorescence | |
| Antimycin A (100 µM, 1 h) | H9c2 | 5.5 ± 0.17 | Significant increase in mitochondrial fluorescence | |
| Paraquat (50 µM, 1 h) | H9c2 | 3.7 ± 0.13 | Significant increase in mitochondrial fluorescence | |
| Paraquat (100 µM, 1 h) | H9c2 | 6.9 ± 0.32 | Significant increase in mitochondrial fluorescence | |
| Doxorubicin (1 µM, 24 h) | H9c2 | 4.3 ± 0.37 | Significant increase in mitochondrial fluorescence | |
| High Glucose (30 mM, 48 h) | HCAEC | 3.8 ± 0.39 | Marked enhancement of mitochondrial superoxide generation |
Data are presented as mean ± standard deviation.
This data highlights the complementary nature of the two techniques. While flow cytometry provides robust quantitative data on the overall population response, microscopy confirms the subcellular localization of the signal and provides visual evidence of the increase in mitochondrial superoxide.
Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. Below are detailed protocols for using MitoSOX™ Red with both flow cytometry and microscopy.
Preparation of MitoSOX™ Red Stock and Working Solutions
-
Stock Solution (5 mM): Dissolve the contents of one vial of MitoSOX™ Red (50 µg) in 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO). This stock solution should be prepared fresh and can be stored at -20°C for a limited time, protected from light and moisture.
-
Working Solution (Typically 5 µM): On the day of the experiment, dilute the 5 mM stock solution to the desired final concentration in a suitable buffer, such as pre-warmed Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium or serum-free culture medium. The optimal concentration should be determined empirically for each cell type and experimental condition but typically ranges from 1 to 5 µM.
Flow Cytometry Protocol
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, harvest the cells by trypsinization or gentle scraping and wash them with pre-warmed buffer. Resuspend the cells at a concentration of approximately 0.5 x 10^6 cells/mL in the appropriate buffer.
-
Staining: Add the MitoSOX™ Red working solution to the cell suspension and incubate for 15 to 30 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells three times with pre-warmed buffer to remove excess probe.
-
Data Acquisition: Analyze the cells on a flow cytometer. MitoSOX™ Red is typically excited by a 488 nm or 514 nm laser, and its fluorescence is detected in the PE channel (typically around 585/42 nm). Gate out cell debris based on forward and side scatter properties.
-
Data Analysis: Quantify the mean fluorescence intensity of the MitoSOX™ Red signal in the cell population of interest.
Microscopy Protocol
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow.
-
Staining: Remove the culture medium and add the MitoSOX™ Red working solution to the cells. Incubate for 10 to 30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed buffer.
-
Imaging: Mount the coverslip on a slide or place the dish on the microscope stage. Acquire images using a fluorescence microscope equipped with appropriate filters. For optimal detection of the superoxide-specific product, use an excitation wavelength of around 400 nm and emission detection at approximately 590 nm. A standard red filter set (e.g., excitation ~510 nm, emission ~580 nm) can also be used.
-
Image Analysis: Quantify the fluorescence intensity within the mitochondrial regions of the cells using image analysis software.
Visualizing the Experimental Workflow
To provide a clear overview of the comparative process, the following diagram illustrates the key steps in a typical experiment utilizing both flow cytometry and microscopy for MitoSOX™ Red analysis.
Caption: Workflow for comparing MitoSOX™ Red results.
Conclusion
Both flow cytometry and fluorescence microscopy are invaluable tools for assessing mitochondrial superoxide production using MitoSOX™ Red. Flow cytometry excels at providing high-throughput, quantitative data from a large cell population, making it ideal for screening and dose-response studies. Microscopy, on the other hand, offers crucial spatial information, allowing for the visualization of superoxide generation within the mitochondrial network and providing qualitative validation of flow cytometry findings. For a comprehensive understanding of mitochondrial oxidative stress, a combined approach that leverages the strengths of both techniques is highly recommended. This integrated strategy allows for robust quantification and detailed subcellular localization, providing a more complete picture of the cellular response to oxidative stress.
References
A Comparative Guide to the In Vivo Validation of MitoSOX Red for Mitochondrial Superoxide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of MitoSOX Red for the in vivo detection of mitochondrial superoxide, a key biomarker in a range of pathologies. It objectively compares this compound with alternative methods and presents supporting experimental data to aid researchers in selecting the most appropriate tools for their studies.
Introduction to this compound
MitoSOX™ Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells.[1] As a derivative of hydroethidine, it is cell-permeant and selectively targets mitochondria.[1][2] Once localized to the mitochondria, this compound is oxidized by superoxide, leading to a bright red fluorescence.[3][4] This probe is valued for its high selectivity for superoxide over other reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Comparative Analysis of In Vivo Probes for Mitochondrial ROS
While this compound is a widely used tool, a variety of alternative probes are available for the in vivo assessment of mitochondrial ROS. The choice of probe depends on the specific research question, the model organism, and the imaging modality. Below is a comparison of this compound with other common alternatives.
| Feature | This compound | MitoTracker Red CM-H2XRos | Genetically Encoded Sensors (e.g., roGFP, HyPer) | Electron Paramagnetic Resonance (EPR) Probes (e.g., MitoTEMPO) |
| Analyte | Primarily superoxide (O₂⁻) | General ROS | Specific ROS (e.g., H₂O₂) or redox potential | Overall redox status/ROS |
| Mechanism | Oxidation by O₂⁻ leads to red fluorescence. | Oxidation by ROS in actively respiring mitochondria leads to red fluorescence. | Protein sensors that change fluorescence upon oxidation/reduction. | Nitroxide probes that are reduced by ROS, monitored by EPR signal decay. |
| In Vivo Validation | Validated in various animal models for detecting mitochondrial superoxide. | Used for mitochondrial ROS detection, but fluorescence is also dependent on mitochondrial membrane potential. | Validated in animal models like Drosophila and zebrafish for real-time redox monitoring. | Validated in animal models for non-invasive, site-specific ROS detection. |
| Advantages | High selectivity for superoxide. | Can be used for live-cell imaging and is retained after fixation. | High specificity for target analyte and subcellular compartment; allows for real-time, dynamic measurements. | Non-invasive, quantitative, and can discriminate between mitochondrial and global ROS. |
| Limitations | Potential for artifacts at high concentrations; fluorescence may not be a reliable indicator of superoxide without HPLC validation. | Signal is dependent on both ROS levels and mitochondrial membrane potential. | Requires genetic modification of the animal model. | Does not identify specific ROS species; requires specialized equipment. |
Quantitative Data Summary
Direct quantitative comparisons of this compound with other probes in in vivo settings are limited in the published literature. The following table summarizes ex vivo and in vitro data that provide insights into the comparative performance of these probes.
| Assay | Model System | This compound Performance | Alternative Probe Performance | Reference |
| HPLC and Fluorescence Plate Reader | Isolated rat heart mitochondria | Increased 2-OH-mito-E+ and fluorescence signal in models of oxidative stress. | L-012 (chemiluminescence) showed a qualitatively similar increase in signal in response to oxidative stress. | |
| Confocal Microscopy | Cultured cells (32D, NIH, HL-1) | Detected an approximate 2.5 to 3.5-fold increase in ROS under cellular stress. | MitoTracker Red CM-H₂XRos also detected increased ROS production under the same stress conditions. | |
| Flow Cytometry | Cultured H9c2 myocytes and HCAECs | Showed a 3 to 7-fold dose- and time-dependent increase in fluorescence with various stressors. | Not directly compared with another probe in this study. |
Experimental Protocols
This compound Administration for In Vivo Imaging
This protocol is adapted for the detection of mitochondrial superoxide in a mouse model.
1. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
For in vivo administration, dilute the stock solution in a sterile vehicle. A commonly used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The final concentration for injection should be optimized for the specific animal model and imaging system, with examples in the literature using concentrations around 10-50 µM.
2. Animal Preparation:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
If imaging a specific organ, surgical exposure may be necessary.
3. Probe Administration:
-
Administer the prepared this compound solution via intravenous (e.g., tail vein) or intraperitoneal injection.
-
A typical injection volume for a 25g mouse is 100-200 µL.
4. Image Acquisition:
-
Allow the probe to circulate and accumulate in the target tissue, which typically takes 15-30 minutes.
-
Place the anesthetized animal in an in vivo imaging system equipped with the appropriate fluorescence filters.
-
Acquire images using an excitation wavelength of approximately 510 nm and an emission wavelength of 580 nm. For more specific detection of the superoxide product, an excitation of ~396 nm can be used.
5. Data Analysis:
-
Define a region of interest (ROI) over the target tissue.
-
Quantify the average fluorescence intensity within the ROI.
-
Normalize the fluorescence signal to a control group or a baseline measurement.
Alternative Probe Protocol: Electron Paramagnetic Resonance (EPR) with MitoTEMPO
This protocol provides a non-invasive method to assess mitochondrial redox status in vivo.
1. Probe Preparation:
-
Prepare a solution of MitoTEMPO in sterile saline.
2. Animal and Tumor Model (if applicable):
-
For tumor studies, animals are inoculated with cancer cells.
-
Treatments to modulate ROS levels (e.g., L-BSO or Antimycin A) can be administered prior to imaging.
3. In Vivo L-band EPR Spectroscopy:
-
Administer the MitoTEMPO solution to the animal.
-
Monitor the decay of the EPR signal over time in the target tissue using a low-frequency EPR spectrometer.
4. Data Analysis:
-
The rate of signal decay correlates with the level of ROS production in the mitochondria.
-
Compare the decay rates between different treatment groups to assess changes in mitochondrial redox status.
Visualizations
Signaling Pathway of Mitochondrial Superoxide Production
Caption: Mitochondrial superoxide production via the electron transport chain.
Experimental Workflow for In Vivo this compound Imaging
Caption: Workflow for in vivo mitochondrial superoxide detection with this compound.
References
A Researcher's Guide: Navigating the Limitations of MitoSOX Red for Superoxide Quantification
For researchers, scientists, and drug development professionals engaged in cellular bioenergetics and oxidative stress, the accurate measurement of mitochondrial superoxide is paramount. While MitoSOX Red has been a widely adopted fluorescent probe for this purpose, a growing body of evidence highlights significant limitations that can compromise data integrity. This guide provides an objective comparison of this compound with alternative methods, supported by experimental data and detailed protocols, to empower researchers in selecting the most appropriate tools for their studies.
This compound is a cell-permeant fluorescent probe designed to selectively detect superoxide in the mitochondria of live cells.[1][2] Its popularity stems from its targeted localization to the mitochondria and its fluorescence upon oxidation, purportedly by superoxide.[3] However, the reliability of this compound-derived fluorescence as a direct and specific measure of superoxide has been called into question.[4][5]
The Inconvenient Truth: Unpacking the Limitations of this compound
While marketed as a specific indicator for mitochondrial superoxide, this compound exhibits several characteristics that can lead to inaccurate and misleading results. Understanding these limitations is the first step toward more robust and reliable data.
A primary concern is the probe's lack of specificity. This compound can be oxidized by reactive species other than superoxide, and its fluorescence can be influenced by factors unrelated to superoxide levels. The oxidation of this compound is a complex process that yields multiple fluorescent products, not all of which are specific to superoxide. The superoxide-specific product, 2-hydroxy-mito-ethidium (2-OH-Mito-E+), has fluorescent properties that overlap with another, less specific oxidation product, mito-ethidium (Mito-E+). This spectral overlap makes it exceedingly difficult to distinguish the superoxide-specific signal from non-specific background fluorescence using standard fluorescence microscopy or plate reader assays.
Furthermore, the red fluorescence derived from MitoSOX is not a reliable indicator of intracellular superoxide formation. The probe is also prone to auto-oxidation and can be affected by changes in mitochondrial membrane potential, which can alter its uptake and localization, further confounding results. High concentrations of this compound can also be cytotoxic and may lead to its accumulation in the cytosol, compromising its mitochondrial specificity.
Charting a Path Forward: Alternatives to this compound
Fortunately, the field has evolved, offering several alternative methods for the quantification of mitochondrial superoxide, each with its own set of advantages and disadvantages.
1. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
To overcome the specificity issues of fluorescence-based measurements with this compound, high-performance liquid chromatography (HPLC) can be employed to separate and quantify the specific superoxide oxidation product, 2-OH-Mito-E+. This method is considered the gold standard for accurately measuring mitochondrial superoxide due to its ability to distinguish between the different oxidation products of MitoSOX.
2. Alternative Fluorescent Probes: Expanding the Toolkit
Several other fluorescent probes have been developed to address the shortcomings of this compound:
-
MitoSOX Green™ Indicator: This probe offers an alternative fluorescent readout (green) for mitochondrial superoxide. Like this compound, it is readily oxidized by superoxide but not by other reactive oxygen or nitrogen species.
-
MitoROS 580: This dye is presented as an equivalent to this compound and is used to detect intracellular superoxide radicals in live cells, generating a red fluorescence signal.
-
Genetically Encoded Biosensors (e.g., mito-roGFP): These probes offer a ratiometric readout and can be genetically targeted to the mitochondria, providing a more stable and specific measurement of the mitochondrial redox state. However, it's important to note that roGFP is a general redox sensor and does not directly measure superoxide levels.
3. Chemiluminescent Probes: A Different Detection Modality
L-012 is a chemiluminescent probe that can be used to detect reactive oxygen species, including superoxide, in isolated mitochondria. While not strictly specific for superoxide, it offers a different detection method that can be complementary to fluorescence-based assays.
Quantitative Comparison of Superoxide Detection Methods
| Method | Principle | Advantages | Disadvantages | Quantitative Readout |
| This compound (Fluorescence) | Oxidation of the probe by superoxide leads to red fluorescence. | Easy to use, widely available. | Lack of specificity, formation of multiple fluorescent products, prone to artifacts. | Relative fluorescence units (RFU). |
| This compound with HPLC | HPLC separation and quantification of the superoxide-specific oxidation product (2-OH-Mito-E+). | High specificity for superoxide. | Technically demanding, requires specialized equipment, lower throughput. | Absolute quantification (e.g., pmol/mg protein). |
| MitoSOX Green™ Indicator | Oxidation by superoxide results in green fluorescence. | Alternative fluorescent channel, may reduce background from red-fluorescent compounds. | Similar limitations to this compound regarding potential for non-specific oxidation. | Relative fluorescence units (RFU). |
| MitoROS 580 | Reacts with mitochondrial superoxide to generate red fluorescence. | One-step assay, suitable for high-content imaging. | Similar mechanism to this compound, likely shares similar limitations. | Relative fluorescence units (RFU). |
| mito-roGFP | Genetically encoded ratiometric biosensor that reflects the mitochondrial redox state. | Ratiometric measurement reduces artifacts from probe concentration and excitation intensity, genetically targetable. | Measures general redox state, not specifically superoxide. | Ratio of fluorescence intensities at two excitation wavelengths. |
| L-012 | Chemiluminescent probe that emits light upon reaction with ROS. | High sensitivity. | Not specific for superoxide. | Relative light units (RLU). |
Experimental Protocols
Protocol 1: Staining of Live Cells with this compound
Materials:
-
MitoSOX™ Red Mitochondrial Superoxide Indicator (e.g., Thermo Fisher Scientific, M36008)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Live cells of interest
Procedure:
-
Preparation of 5 mM MitoSOX™ Red Stock Solution: Dissolve the contents of one vial of MitoSOX™ Red reagent (50 µg) in 13 µL of anhydrous DMSO.
-
Preparation of Working Solution: On the day of the experiment, dilute the 5 mM stock solution in HBSS (with Ca2+ and Mg2+) to a final working concentration of 3-5 µM. Note: The optimal concentration may vary between cell types and should be determined empirically.
-
Cell Staining:
-
For adherent cells, grow cells on coverslips or in appropriate imaging dishes.
-
For suspension cells, collect cells by centrifugation (1 x 10^6 cells/mL).
-
Resuspend the cell pellet or cover the adherent cells with the MitoSOX™ Red working solution.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm PBS or HBSS.
-
Imaging/Analysis: Immediately analyze the cells by fluorescence microscopy (Ex/Em: ~510/580 nm) or flow cytometry.
Protocol 2: HPLC-Based Quantification of 2-OH-Mito-E+
Note: This is a generalized protocol and specific parameters will need to be optimized based on the available HPLC system and detector.
Materials:
-
Cells treated with this compound (as described in Protocol 1)
-
Acetonitrile
-
Methanol
-
Formic acid or other appropriate buffer for mobile phase
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Lysis: After staining with this compound and washing, lyse the cells using an appropriate method (e.g., sonication in methanol).
-
Extraction: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the this compound oxidation products.
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the products using a gradient of acetonitrile in an acidic aqueous buffer.
-
Detect the eluting products using a fluorescence detector set to appropriate excitation and emission wavelengths for 2-OH-Mito-E+ and Mito-E+.
-
-
Quantification: Quantify the peak corresponding to 2-OH-Mito-E+ by comparing its area to a standard curve generated with a known concentration of a 2-OH-E+ standard.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of this compound, a comparative experimental workflow, and the mitochondrial superoxide production pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. abpbio.com [abpbio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for MitoSOX Red
Effective management and disposal of laboratory reagents are critical for ensuring a safe research environment and maintaining regulatory compliance. MitoSOX Red, a fluorogenic dye used for the highly selective detection of superoxide in the mitochondria of live cells, requires careful handling and disposal due to its chemical nature as a fluorescent dye that interacts with nucleic acids.[1][2][3][4][5] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for specific safety information. Always wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.
Waste Segregation and Disposal Streams
Proper segregation of waste is the first step towards safe and compliant disposal. This compound waste should be categorized into the following streams:
-
Unused/Expired Stock Solutions: Concentrated this compound powder or stock solutions in DMSO.
-
Aqueous Working Solutions: Diluted this compound in buffers (e.g., HBSS).
-
Contaminated Solid Waste: Non-sharp items such as gloves, pipette tips, and paper towels.
-
Contaminated Sharps: Needles, scalpels, and glass slides.
-
Cell Culture Waste: Media and cells treated with this compound.
The disposal procedures for each of these streams are detailed below. It is crucial to follow your institution's specific guidelines for hazardous waste management, which are typically administered by the Environmental Health & Safety (EHS) office.
Step-by-Step Disposal Protocols
Unused/Expired Stock Solutions
Unused or expired concentrated this compound, whether in powder form or as a stock solution (typically 5 mM in DMSO), must be disposed of as hazardous chemical waste.
-
Step 1: Ensure the vial or container is securely sealed.
-
Step 2: Label the container clearly as "Hazardous Waste: this compound" and include the concentration and solvent (e.g., "5 mM this compound in DMSO").
-
Step 3: Store the container in a designated hazardous waste accumulation area within your laboratory.
-
Step 4: Arrange for pickup and disposal through your institution's EHS office.
Aqueous Working Solutions
Aqueous working solutions of this compound (typically 0.5 µM to 5 µM) should also be treated as hazardous chemical waste. While some institutions may permit the decontamination of similar dyes like ethidium bromide via charcoal filtration, it is best to adopt a conservative approach with this compound in the absence of specific institutional protocols.
-
Step 1: Collect all aqueous waste containing this compound in a clearly labeled, leak-proof container.
-
Step 2: The label should read "Hazardous Waste: Aqueous this compound Solution" and list all chemical constituents, including buffers.
-
Step 3: Store the container in a designated hazardous waste area, away from incompatible materials.
-
Step 4: When the container is full, arrange for disposal through your EHS office.
Note: Do not pour this compound solutions down the drain unless explicitly permitted by your institution's EHS guidelines.
Contaminated Solid Waste
Solid waste, such as gloves, pipette tips, and bench paper, that has come into contact with this compound should be collected as hazardous waste.
-
Step 1: Collect all non-sharp solid waste contaminated with this compound in a designated, leak-proof container or a durable plastic bag lined with a secondary container (e.g., a cardboard box).
-
Step 2: Label the container "Hazardous Waste: this compound Contaminated Debris."
-
Step 3: When the container is full, seal it and arrange for disposal through your EHS office.
Contaminated Sharps
Sharps, such as needles, glass slides, and Pasteur pipettes, contaminated with this compound require careful handling to prevent punctures and exposure.
-
Step 1: Dispose of all contaminated sharps directly into a designated, puncture-resistant sharps container for chemically contaminated sharps.
-
Step 2: Label the sharps container "Hazardous Waste: Sharps Contaminated with this compound."
-
Step 3: Once the container is full (do not overfill), seal it and arrange for disposal through your EHS office.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the preparation and use of this compound.
| Parameter | Value | Reference |
| Stock Solution Concentration | 5 mM in DMSO | |
| Working Solution Concentration | 0.5 µM - 5 µM in buffer (e.g., HBSS) | |
| Excitation Wavelength | ~510 nm | |
| Emission Wavelength | ~580 nm |
Experimental Protocol: Staining Cells with this compound
The following is a general protocol for staining live cells with this compound. Optimization may be required for different cell types and experimental conditions.
-
Prepare a 5 mM this compound stock solution: Dissolve 50 µg of this compound in 13 µL of high-quality, anhydrous DMSO.
-
Prepare a 5 µM working solution: Dilute the 5 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg).
-
Cell Loading: Apply the working solution to your cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash Cells: Gently wash the cells three times with a warm buffer to remove excess probe.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
This compound Disposal Workflow
Caption: A workflow diagram illustrating the proper segregation and disposal pathway for different types of this compound waste.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Mitochondrial Superoxide Detector | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Invitrogen MitoSOX Mitochondrial Superoxide Indicators, for live-cell imaging 1 vial x 9 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling MitoSOX Red
For researchers, scientists, and drug development professionals utilizing MitoSOX Red, a fluorescent probe for detecting mitochondrial superoxide, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build confidence in chemical handling practices.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a derivative of ethidium bromide and requires careful handling to minimize potential exposure.[1][2] The following personal protective equipment (PPE) is essential when working with this compound in its solid form or in solution.
| Protective Equipment | Specifications and Use |
| Gloves | Nitrile gloves are required for handling vials, preparing solutions, and during all experimental procedures involving this compound. Change gloves immediately if contaminated. |
| Lab Coat | A full-length laboratory coat must be worn to protect skin and personal clothing from potential splashes. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact with the chemical. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational Plan: From Storage to Staining
Proper handling and storage are critical to maintaining the stability and efficacy of this compound.
Storage and Stability:
| Parameter | Recommendation |
| Storage Temperature | Store vials at or below -20°C.[1] |
| Light and Moisture | Protect from light and moisture at all times.[3] |
| Handling Vials | Allow the vial to warm to room temperature before opening to prevent condensation.[1] |
| Stock Solution Stability | Prepare fresh stock solutions for optimal performance. If storage is necessary, aliquot and store at -20°C for a limited time, avoiding repeated freeze-thaw cycles. |
Experimental Workflow:
The following diagram outlines the key steps for preparing and using this compound in a typical cell-based assay.
Detailed Experimental Protocol
This protocol provides a general guideline for staining live cells with this compound. Optimal conditions may vary depending on the cell type and experimental design.
1. Preparation of 5 mM this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Dissolve the contents of one 50 µg vial in 13 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Mix thoroughly by vortexing.
2. Preparation of Working Solution:
-
Dilute the 5 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, to a final working concentration of 1-5 µM.
-
The optimal concentration should be determined empirically for each cell type to maximize signal and minimize potential cytotoxicity.
3. Cell Staining:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
4. Washing:
-
Gently wash the cells two to three times with a warm, suitable buffer to remove any unbound probe.
5. Imaging:
-
Image the cells immediately using a fluorescence microscope or flow cytometer.
-
The recommended excitation and emission maxima are approximately 510 nm and 580 nm, respectively.
Disposal Plan: Managing this compound Waste
As a derivative of the known mutagen ethidium bromide, all waste contaminated with this compound must be handled and disposed of as hazardous chemical waste.
Waste Segregation and Collection:
The following diagram illustrates the proper segregation of waste generated during experiments with this compound.
Disposal Procedures:
| Waste Type | Disposal Method |
| Unused this compound | Treat as hazardous chemical waste and dispose of through your institution's hazardous waste management program. |
| Liquid Waste | Collect all aqueous solutions containing this compound in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain. |
| Solid Waste | All contaminated solid waste, including pipette tips, microfuge tubes, and gloves, should be placed in a designated, sealed hazardous waste container. |
| Contaminated Labware | Reusable glassware should be decontaminated by soaking in a 10% bleach solution, followed by thorough rinsing with water. |
By adhering to these safety and handling protocols, researchers can confidently and responsibly incorporate this compound into their experimental workflows, ensuring both personal safety and the integrity of their scientific data. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
